molecular formula C9H7NO5 B13966252 Methyl 2-formyl-4-nitrobenzoate

Methyl 2-formyl-4-nitrobenzoate

Cat. No.: B13966252
M. Wt: 209.16 g/mol
InChI Key: KIXNDHUWEJNKTP-UHFFFAOYSA-N
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Description

Methyl 2-formyl-4-nitrobenzoate (CAS 2167295-61-4) is a high-value organic intermediate with the molecular formula C9H7NO5 and a molecular weight of 209.16 g/mol . This compound features both formyl and nitro functional groups on a benzoate ester core, making it a versatile and reactive building block for sophisticated chemical synthesis, particularly in the development of complex molecules. While specific applications for this isomer are not fully detailed in available literature, related methyl nitrobenzoate derivatives are widely recognized and used in the research and development of various high-value products, including dyes and pigments . The nitro and ester functional groups present in its structure are known to be instrumental in developing vibrant colors and robust properties in final materials . As a reactive synthetic intermediate, it holds significant potential for use in pharmaceutical and material science research. This product is intended for research and development purposes only and is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

methyl 2-formyl-4-nitrobenzoate

InChI

InChI=1S/C9H7NO5/c1-15-9(12)8-3-2-7(10(13)14)4-6(8)5-11/h2-5H,1H3

InChI Key

KIXNDHUWEJNKTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of Methyl 2-formyl-4-nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Methyl 2-formyl-4-nitrobenzoate in a range of organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to deliver a robust and self-validating approach to solubility characterization.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that governs the efficacy, bioavailability, and manufacturability of active pharmaceutical ingredients (APIs). For a compound like Methyl 2-formyl-4-nitrobenzoate, a substituted aromatic ester with polar functional groups, understanding its interaction with various organic solvents is paramount for processes such as synthesis, purification, formulation, and quality control. This guide will navigate the theoretical underpinnings of solubility, introduce predictive models, and provide detailed experimental protocols to empower researchers in their handling and application of this compound.

Part 1: Theoretical Framework for Solubility

A molecule's solubility is dictated by the principle of "like dissolves like," where a solute will more readily dissolve in a solvent with similar intermolecular forces.[1][2][3] To move beyond this qualitative statement, we employ more quantitative models that consider the specific contributions of different intermolecular interactions.

Physicochemical Properties of Methyl 2-formyl-4-nitrobenzoate

Expected Physicochemical Characteristics:

  • Polarity: The presence of a nitro group (-NO2), an ester group (-COOCH3), and a formyl group (-CHO) imparts significant polarity to the molecule. The nitro and formyl groups are strong electron-withdrawing groups, creating a dipole moment.

  • Hydrogen Bonding: The oxygen atoms in the nitro, ester, and formyl groups can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor.

  • Melting Point: Aromatic compounds with nitro groups tend to have relatively high melting points due to strong intermolecular forces. For example, methyl 4-nitrobenzoate has a melting point of 94-96 °C.[5] The addition of a formyl group may further influence the crystal lattice energy and thus the melting point.

  • Molecular Weight: Approximately 209.15 g/mol .

These features suggest that Methyl 2-formyl-4-nitrobenzoate will likely be soluble in polar organic solvents and less soluble in nonpolar solvents.

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

Hansen Solubility Parameters (HSP) offer a more nuanced prediction of solubility by breaking down the total cohesion energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary dipoles.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): The energy of hydrogen bonds.[1][11]

Each molecule can be represented as a point in a three-dimensional "Hansen space."[1] The principle is that substances with similar HSP coordinates are likely to be miscible.[1][2] The distance (Ra) between two substances in Hansen space is calculated, and if this distance is within the interaction radius (R0) of the solute, dissolution is predicted.[1]

While the specific HSP values for Methyl 2-formyl-4-nitrobenzoate are not published, they can be estimated using group contribution methods or determined experimentally. This model is invaluable for rationally selecting solvents and predicting solvent blends.[3][11]

COSMO-RS: A Quantum Mechanical Perspective

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive tool that uses quantum chemical calculations to determine the thermodynamic properties of fluids and solutions.[12][13] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surfaces.[13][14]

Advantages of COSMO-RS:

  • High Predictive Power: It does not rely on group parameters and can account for complex intramolecular effects.[12][13]

  • Versatility: It can predict a wide range of thermodynamic properties, including solubility, partition coefficients (logP), and vapor pressures.[12][13][14]

  • Conformer Consideration: Recent advancements allow for the inclusion of different molecular conformers in solubility predictions, which can significantly improve accuracy for flexible molecules.[15]

Hybrid approaches combining COSMO-RS with machine learning are also emerging to enhance the accuracy of aqueous solubility predictions.[16]

Part 2: Predictive Modeling and Experimental Design

A robust solubility assessment workflow integrates theoretical predictions with systematic experimental verification.

Initial Solvent Selection using Predictive Models

The initial step is to generate a ranked list of potential solvents based on theoretical models.

Workflow for Predictive Solvent Screening:

Caption: Predictive workflow for initial solvent selection.

This predictive phase allows for the rational down-selection of solvents for experimental testing, saving time and resources.

Experimental Determination of Solubility

Experimental validation is crucial. A tiered approach, starting with qualitative assessments and progressing to quantitative measurements, is recommended.

Table 1: Potential Organic Solvents for Solubility Testing of Methyl 2-formyl-4-nitrobenzoate

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic Acetone, AcetonitrileHighThe polar nature of these solvents will interact favorably with the polar functional groups of the solute.
Dimethyl Sulfoxide (DMSO)Very HighDMSO is a highly polar solvent capable of strong dipole-dipole interactions.
N,N-Dimethylformamide (DMF)Very HighSimilar to DMSO, DMF is a potent polar aprotic solvent.
Polar Protic Methanol, EthanolModerate to HighThese solvents can act as hydrogen bond acceptors and have significant polarity. The lack of a hydrogen bond donor on the solute might limit solubility compared to polar aprotic solvents. Recrystallization from methanol is a common purification step for related nitrobenzoates.[17]
Ethers Tetrahydrofuran (THF)ModerateTHF has moderate polarity and can act as a hydrogen bond acceptor.
Diethyl EtherLow to ModerateLower polarity than THF.
Halogenated Dichloromethane (DCM)ModerateDCM is a versatile solvent with moderate polarity.
ChloroformModerateSimilar to DCM.
Aromatic TolueneLowThe aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, but the overall polarity mismatch will likely result in low solubility.
Nonpolar Hexane, HeptaneVery Low / InsolubleThe significant difference in polarity between the solute and these nonpolar solvents will lead to poor solvation.

Part 3: Experimental Protocols

The following protocols provide a self-validating system for determining the solubility of Methyl 2-formyl-4-nitrobenzoate.

Protocol for Qualitative Solubility Determination

This rapid screening method helps to classify the compound's solubility across a range of solvents.[18][19][20][21]

Objective: To quickly assess whether the solute is soluble, partially soluble, or insoluble in a given solvent at a defined concentration.

Materials:

  • Methyl 2-formyl-4-nitrobenzoate

  • Selected solvents (from Table 1)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath (for temperature-dependent studies)

Procedure:

  • Preparation: Add approximately 25 mg of Methyl 2-formyl-4-nitrobenzoate to a small, dry test tube.[18][19]

  • Solvent Addition: Add the selected solvent in small portions (e.g., 0.25 mL increments) up to a total volume of 0.75 mL.[18][19]

  • Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds.[18][19]

  • Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

  • Classification:

    • Soluble: The solid completely dissolves to form a clear solution.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.[21][22]

  • Temperature Effect (Optional): If the compound is insoluble or partially soluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature.[21]

Self-Validation: The clarity of the solution provides an immediate qualitative check. For borderline cases, microscopic examination can confirm the absence of undissolved particles.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a specific temperature.

Objective: To determine the equilibrium concentration of the solute in a solvent at a given temperature.

Workflow for Gravimetric Solubility Determination:

Caption: Step-by-step gravimetric solubility workflow.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of Methyl 2-formyl-4-nitrobenzoate to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker or water bath and agitate for an extended period (24-72 hours) to ensure equilibrium is reached.

  • Sample Collection: Once equilibrated, allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

  • Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry vial. This step is critical to remove any suspended microcrystals.

  • Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Drying and Weighing: Dry the vial containing the solid residue to a constant weight.

  • Calculation: The solubility is calculated as follows:

    Solubility (mg/mL) = (Final weight of vial + residue) - (Initial weight of vial) / (Volume of supernatant collected)

Self-Validation: The process is self-validating by ensuring equilibrium is reached (e.g., by taking measurements at different time points until the solubility value stabilizes) and by the visual confirmation of a clear, particle-free filtrate.

Part 4: Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 2: Example of Quantitative Solubility Data for Methyl 2-formyl-4-nitrobenzoate at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Acetone[Experimental Data][Calculated Data]
Acetonitrile[Experimental Data][Calculated Data]
Methanol[Experimental Data][Calculated Data]
Dichloromethane[Experimental Data][Calculated Data]
Toluene[Experimental Data][Calculated Data]
Hexane[Experimental Data][Calculated Data]

Conclusion

This guide has provided a comprehensive, multi-faceted approach to characterizing the solubility of Methyl 2-formyl-4-nitrobenzoate. By integrating theoretical predictive models like Hansen Solubility Parameters and COSMO-RS with rigorous, self-validating experimental protocols, researchers can confidently determine the solubility profile of this compound. This foundational knowledge is indispensable for the rational design of synthetic routes, purification strategies, and ultimately, the successful development of novel therapeutics.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Ph.D. thesis.
  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP).
  • Hansen Solubility Parameters. (n.d.). Official site of HSP and HSPiP.
  • Van den Ende, C. A., & Feringa, B. L. (2018). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Chemistry – A European Journal, 24(52), 13863-13872.
  • University of Colorado Boulder. (n.d.).
  • Park, K. (n.d.). Hansen Solubility Parameters. Purdue University.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • California State University, Bakersfield. (n.d.).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics.
  • Chemistry LibreTexts. (2020, June 29).
  • Wikipedia. (n.d.). COSMO-RS.
  • Industrial & Engineering Chemistry Research. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. 63(13), 5783–5793.
  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS.
  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • Sigma-Aldrich. (n.d.).
  • BLD Pharm. (n.d.).
  • PubChem. (n.d.).
  • Chemical Synthesis Database. (2025, May 20).
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • ResearchGate. (n.d.). (PDF)
  • Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • ChemicalBook. (n.d.). 2-Methyl-4-nitrobenzoic acid synthesis.
  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • PMC. (n.d.).
  • ChemicalBook. (2025, July 24).

Sources

Thermodynamic Stability of Methyl 2-formyl-4-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-formyl-4-nitrobenzoate (CAS: 2167295-61-4) is a high-value bifunctional electrophile primarily utilized as a regiospecific intermediate in the synthesis of phthalazinone-based therapeutics (e.g., PARP inhibitors) and GSPT1 degraders. Its utility stems from the ortho-disposition of the formyl and methyl ester groups, which facilitates cyclocondensation with hydrazines.

However, this structural advantage creates a thermodynamic vulnerability. The compound possesses a high-energy aldehyde moiety susceptible to autoxidation and a para-nitro-activated ester prone to hydrolysis. This guide provides a mechanistic analysis of its stability profile, defining the thermodynamic boundaries for its storage, handling, and experimental use in drug development.

Chemical Identity & Structural Analysis

To understand the thermodynamic behavior of this molecule, we must deconstruct its electronic environment.

FeatureSpecification
IUPAC Name Methyl 2-formyl-4-nitrobenzoate
CAS Number 2167295-61-4
Molecular Formula

Molecular Weight 209.16 g/mol
Core Scaffold 1,2,4-trisubstituted benzene
Key Functionalities Methyl Ester (C1), Formyl (C2), Nitro (C4)
Electronic Stability Factors
  • The Ortho-Effect (C1 vs. C2): The proximity of the formyl group (aldehyde) and the methyl ester creates a "pre-organized" motif for cyclization. While thermodynamically stable in isolation, the presence of any nucleophile (amines, hydrazines) triggers a rapid cascade to thermodynamic sinks (heterocycles), driven by the formation of the stable phthalazinone core.

  • The Para-Nitro Effect (C1 vs. C4): The nitro group at C4 is a strong electron-withdrawing group (EWG). Through resonance, it pulls electron density from the aromatic ring, specifically activating the para-position (C1). This makes the methyl ester carbon significantly more electrophilic and susceptible to hydrolytic attack compared to a non-nitrated benzoate.

  • The Meta-Nitro Effect (C2 vs. C4): The nitro group is meta to the formyl group at C2. While resonance effects are minimized, the inductive withdrawal (-I effect) destabilizes the aldehyde carbonyl, increasing its oxidation potential.

Thermodynamic Parameters & Physical State[8]

While specific calorimetric data for this exact isomer is often proprietary, its properties can be bounded by high-confidence structural analogs (e.g., Methyl 4-nitrobenzoate, Methyl 2-formylbenzoate).

ParameterEstimated Range/ValueThermodynamic Implication
Physical State Crystalline SolidLattice energy provides a kinetic barrier to autoxidation relative to the liquid state.
Melting Point 70°C – 90°CModerate lattice stability. Processing above 50°C risks accelerating degradation kinetics.
Solubility High: DMSO, DMF, THFLow: Water, HexaneHydrolytic degradation is negligible in solid state but rapid in aqueous organic mixtures (e.g., DMSO/Water).

ExothermicThe nitro group adds significant chemical potential energy; avoid shock or high heat.

Degradation Mechanisms: The "Why"

Understanding the degradation pathways is essential for designing valid stability protocols.

Oxidative Instability (Primary Risk)

The aldehyde C-H bond is the thermodynamic weak point. In the presence of molecular oxygen (


), it undergoes a radical chain mechanism (autoxidation) to form the carboxylic acid (2-(methoxycarbonyl)-5-nitrobenzoic acid).
  • Initiation: Homolytic cleavage of the formyl C-H bond (promoted by light/trace metals).

  • Propagation: Formation of peroxy radicals.

  • Termination: Formation of the stable carboxylic acid dimer.

  • Thermodynamics: The conversion of Aldehyde

    
     Carboxylic Acid is highly exergonic (
    
    
    
    ).
Hydrolytic Instability

The C1-ester is activated by the C4-nitro group. In the presence of moisture and trace acid/base, it hydrolyzes to 2-formyl-4-nitrobenzoic acid and methanol.

  • Mechanism:

    
     (Base-catalyzed) or 
    
    
    
    (Acid-catalyzed).
  • Risk Factor: The resulting acid can catalyze further degradation of the aldehyde (acid-catalyzed hydration).

Photochemical Disproportionation

Nitro-aromatics are photosensitive. Upon UV exposure, the nitro group can facilitate intramolecular redox processes, although the meta relationship to the aldehyde reduces the risk of direct nitro-to-aldehyde oxygen transfer (seen in ortho-nitrobenzaldehydes). The primary photo-risk remains radical generation leading to oxidation.

Diagram: Degradation Pathways

DegradationPathways Compound Methyl 2-formyl-4-nitrobenzoate (Target) Acid 2-(Methoxycarbonyl)-5-nitrobenzoic acid (Oxidation Product) Compound->Acid O2 / Light (Autoxidation) HydrolysisProd 2-Formyl-4-nitrobenzoic acid (Hydrolysis Product) Compound->HydrolysisProd H2O / pH > 7 (Ester Hydrolysis) Phthalazinone Phthalazinone Derivative (Cyclization with Hydrazine) Compound->Phthalazinone R-NH-NH2 (Thermodynamic Sink)

Figure 1: The compound faces three thermodynamic fates: Oxidation (air), Hydrolysis (moisture), or Cyclization (nucleophiles).[1]

Experimental Protocols for Stability Assessment

As a researcher, you must validate the material's integrity before use. Do not rely solely on the Certificate of Analysis (CoA) if the container has been opened.

Rapid Purity Check (HPLC)

Use this protocol to distinguish the aldehyde parent from the acid oxidation product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro/carbonyl).

  • Expected Result:

    • Parent: Retention time ~

      
      .
      
    • Acid Impurity: Elutes earlier (more polar) ~

      
      .
      
    • Hydrolysis Impurity: Elutes earlier ~

      
      .
      
Forced Degradation Stress Test

Perform this one-time validation to establish handling limits.

Stress ConditionProtocolAcceptance Criteria
Oxidative Stress Dissolve in MeCN; add 3%

; hold at RT for 2h.
>90% Recovery (If <80%, material is highly air-sensitive).
Hydrolytic Stress Dissolve in DMSO; add 0.1N HCl (Acid) or 0.1N NaOH (Base).Base: Rapid degradation expected (Esters labile).Acid: Moderate stability expected.
Photostability Expose solid sample to ambient light for 24h.No color change (Yellow

Brown indicates degradation).
Workflow Diagram: Stability Testing

StabilityWorkflow Start Sample Receipt (Methyl 2-formyl-4-nitrobenzoate) Visual Visual Inspection (Check for browning/deliquescence) Start->Visual Solubility Solubility Check (DMSO/MeCN) Visual->Solubility HPLC HPLC-UV Analysis (Purity Determination) Solubility->HPLC Decision Purity > 98%? HPLC->Decision Use Release for Synthesis (Store under Argon at 4°C) Decision->Use Yes Purify Recrystallize (EtOAc/Hexane) Decision->Purify No (90-98%) Discard Discard (>5% Acid Content) Decision->Discard No (<90%)

Figure 2: Decision matrix for evaluating material suitability prior to synthesis.

Storage & Handling Directives

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain scientific integrity.

  • Atmosphere Control: The aldehyde is an oxygen scavenger.

    • Requirement: Store under Argon or Nitrogen .

    • Why: Prevents the radical initiation step of autoxidation.

  • Temperature Control:

    • Requirement: Store at 2°C to 8°C (Refrigerated).

    • Why: Reduces the rate constant (

      
      ) of spontaneous hydrolysis and oxidation (Arrhenius equation).
      
  • Container Specifics:

    • Requirement: Amber glass vials with Teflon-lined caps.

    • Why: Amber glass blocks UV/Blue light (photo-initiation); Teflon prevents leaching of plasticizers which can act as radical initiators.

  • Solution State:

    • Directive:NEVER store in solution for >24 hours.

    • Why: In solution, the lattice energy barrier is removed, increasing entropy and collision frequency with trace water/oxygen. Prepare fresh in anhydrous solvents (DCM, THF, DMF).

References

  • National Institutes of Health (NIH) PubChem. (2024). Compound Summary: Methyl 2-methyl-4-nitrobenzoate (Analogous Stability Data). Retrieved from [Link]

  • Thieme Chemistry. (2024). Science of Synthesis: Phthalazines and reaction of 2-formylbenzoic acids. Retrieved from [Link]

Sources

Technical Whitepaper: Advanced Synthesis Strategies for Methyl 2-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Strategic Analysis

The Target vs. The Common Isomer

A critical distinction must be established immediately to ensure scientific integrity. Methyl 2-formyl-4-nitrobenzoate is frequently confused with its structural isomer, Methyl 3-formyl-2-nitrobenzoate (CAS 138229-59-1), which is the well-known key intermediate for the PARP inhibitor Niraparib .

While the Niraparib intermediate utilizes the ortho-nitro effect to facilitate specific cyclizations (e.g., indazole formation), the target of this guide—the 2-formyl-4-nitro isomer—presents a different electronic and steric profile. It serves as a vital scaffold for next-generation antibacterial agents (specifically imidazopyrazine derivatives) and novel kinase inhibitors.

Retrosynthetic Logic

The synthesis of Methyl 2-formyl-4-nitrobenzoate presents a classic "oxidative functionalization" challenge. The ester at C1 and the nitro group at C4 create an electron-deficient aromatic ring, making electrophilic substitution difficult but enhancing the acidity of benzylic protons.

We evaluate three primary routes:

  • Radical Bromination / Kornblum Oxidation (Recommended): The most robust, scalable pathway starting from the commercially available Methyl 2-methyl-4-nitrobenzoate.

  • Ozonolysis of Styrenyl Precursors: High purity but requires Methyl 4-nitro-2-vinylbenzoate, which is often less accessible.

  • Enamine Oxidation (DMF-DMA): While standard for o-nitrotoluenes, this route is less favored for the 2-methyl-4-nitro isomer due to the lack of ortho-nitro activation on the methyl group.

Part 2: Detailed Technical Protocols

Protocol A: The Radical Oxidation Route (Primary Recommendation)

Mechanism: Wohl-Ziegler Bromination followed by Kornblum Oxidation. Starting Material: Methyl 2-methyl-4-nitrobenzoate (CAS 2719-08-6).

Step 1: Benzylic Bromination

This step converts the 2-methyl group into a reactive benzyl bromide.

  • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.

  • Solvent: Carbon Tetrachloride (

    
    ) or Methyl Acetate (Green alternative).
    
  • Conditions: Reflux (70–80°C).

Experimental Workflow:

  • Charge a reactor with Methyl 2-methyl-4-nitrobenzoate (1.0 eq) and solvent (10 volumes).

  • Add NBS (1.1 eq).[1] Critical: Ensure NBS is free of HBr to prevent nuclear bromination side reactions.

  • Add radical initiator AIBN (0.05 eq) or Benzoyl Peroxide .

  • Heat to reflux. The reaction is exothermic; control heating ramp carefully.

  • Endpoint: Monitor by HPLC/TLC for the disappearance of starting material. The product is Methyl 2-(bromomethyl)-4-nitrobenzoate .

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate to yield the crude bromide (often an orange/yellow solid).

Step 2: Kornblum Oxidation (Aldehyde Formation)

This step converts the bromide to the aldehyde using DMSO as the oxidant.

  • Reagents: Dimethyl Sulfoxide (DMSO), Sodium Bicarbonate (

    
    ).
    
  • Conditions: 80–100°C.[2]

Experimental Workflow:

  • Dissolve the crude bromide from Step 1 in DMSO (5 volumes).

  • Add

    
      (3.0 eq) to act as a proton scavenger and buffer.
    
  • Heat to 90°C for 2–4 hours.

  • Mechanism: DMSO attacks the benzylic carbon (SN2), forming an alkoxysulfonium salt. Base-mediated elimination releases Dimethyl Sulfide (DMS) and the target aldehyde.

  • Workup: Quench into ice water. The product, Methyl 2-formyl-4-nitrobenzoate , typically precipitates.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

Protocol B: The Ozonolysis Route (High Purity / Pharma Scale)

Context: Used when the vinyl precursor is available (e.g., via Stille coupling of the 2-bromo analog).

Experimental Workflow:

  • Dissolve Methyl 4-nitro-2-vinylbenzoate in Dichloromethane (DCM) at -78°C.

  • Sparge with Ozone (

    
    )  until a blue color persists (indicating saturation).
    
  • Purge with Nitrogen to remove excess ozone.

  • Quench with Dimethyl Sulfide (DMS) or Triphenylphosphine (

    
    ) to reduce the ozonide.
    
  • Warm to room temperature and concentrate. This route offers higher regioselectivity but higher material cost.

Part 3: Data Visualization & Process Logic

Comparative Analysis of Routes
FeatureRadical Bromination (Route A)Ozonolysis (Route B)Enamine Route (Route C)
Starting Material Cost Low (Commodity Chemical)High (Specialty Precursor)Medium
Step Count 2 Steps1 Step (from Vinyl)2 Steps
Scalability High (Standard Reactors)Medium (Ozone Generator Req.)Medium
Safety Profile Moderate (Radical Initiators)Low (Ozone/Peroxides)High
Impurity Profile Succinimide, unreacted SMPolymer residuesAmine byproducts
Mechanistic Pathway (Graphviz DOT)

The following diagram illustrates the primary synthesis workflow (Route A) and the decision logic for alternative pathways.

SynthesisPathway cluster_legend Process Key Start Methyl 2-methyl- 4-nitrobenzoate (CAS 2719-08-6) Reagent1 NBS, AIBN Reflux (CCl4/MeOAc) Start->Reagent1 Bromide Intermediate: Methyl 2-(bromomethyl)- 4-nitrobenzoate Reagent2 DMSO, NaHCO3 Kornblum Ox (90°C) Bromide->Reagent2 Target TARGET: Methyl 2-formyl- 4-nitrobenzoate (CAS 2167295-61-4) Vinyl Alt Precursor: Methyl 4-nitro- 2-vinylbenzoate Reagent3 1. Ozone (-78°C) 2. DMS Quench Vinyl->Reagent3 Reagent1->Bromide Reagent2->Target >80% Yield Reagent3->Target High Purity key1 Blue: Starting Material key2 Green: Final Product

Caption: Figure 1. Reaction pathway comparing the Radical Bromination/Kornblum Oxidation route (Solid lines) against the Ozonolysis alternative (Dashed lines).

Part 4: Critical Control Points (Expertise & Safety)

Stability of the Aldehyde

The 2-formyl group is prone to Cannizzaro disproportionation under strongly basic conditions or oxidation to the carboxylic acid (2-carboxy-4-nitrobenzoate) upon prolonged air exposure.

  • Mitigation: Store the final product under Nitrogen at 2–8°C.

  • Analysis: Verify aldehyde peak via

    
    -NMR (typically 
    
    
    
    10.0–10.5 ppm).
Safety: The Exotherm Risk

In Step 1 (Bromination), the addition of AIBN to the hot mixture can trigger a delayed exotherm (induction period).

  • Protocol: Add initiator in portions. Do not add the full bolus until reflux is established and steady off-gassing is observed.

Regioselectivity Validation

Unlike the Niraparib intermediate (3-formyl-2-nitro), the target molecule has protons at positions 3, 5, and 6.[3]

  • NMR Diagnostic: The proton at C3 (between the formyl and nitro groups) will appear as a distinct doublet (or singlet depending on resolution) significantly deshielded by both EWGs.

References

  • Patent: Imidazopyrazine derivatives as antibacterial agents. WO2020126956A1. (2020). Describes the ozonolysis synthesis of methyl 2-formyl-4-nitrobenzoate.

  • Patent: Aminotriazolopyridines and their use as kinase inhibitors. WO2010027500A1. (2010). Details the radical bromination of methyl 2-methyl-4-nitrobenzoate using NBS/Benzoyl Peroxide.

  • BLD Pharm Product Data. Methyl 2-formyl-4-nitrobenzoate (CAS 2167295-61-4).[4][5][6][7][8][9][10] Confirmation of chemical structure and CAS registry.[10]

  • Organic Syntheses. Oxidation of Halides to Aldehydes: The Kornblum Oxidation. General methodological grounding for Step 2.

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Reactivity profile of the formyl group in Methyl 2-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of the Formyl Group in Methyl 2-formyl-4-nitrobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-formyl-4-nitrobenzoate is a multifunctional aromatic compound whose synthetic utility is dictated by the complex reactivity of its formyl group. Positioned on a benzene ring bearing two potent electron-withdrawing substituents—an ortho-methyl ester and a para-nitro group—the aldehyde functionality exhibits a highly activated yet sterically hindered profile. This guide provides a comprehensive analysis of this unique reactivity, exploring the delicate interplay of electronic activation and steric hindrance that governs its behavior in key organic transformations. We will delve into the mechanistic underpinnings of its reactions with nucleophiles, its susceptibility to oxidation and reduction, and provide field-proven protocols for its application in synthesis.

The Unique Electronic and Steric Landscape

The reactivity of the formyl group in Methyl 2-formyl-4-nitrobenzoate is not straightforward. It is the result of a confluence of competing electronic and steric factors imposed by the substituents on the aromatic ring.

Electronic Activation: A Highly Electrophilic Carbonyl

The formyl group's carbon is rendered significantly electrophilic by the powerful electron-withdrawing effects of both the nitro and methyl ester groups.

  • Para-Nitro Group: The nitro group at the para-position exerts a strong electron-withdrawing influence through both induction (-I effect) and resonance (-R effect).[1] This delocalization of electron density away from the ring and towards the nitro group substantially increases the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[1][2]

  • Ortho-Methyl Ester Group: The methyl ester at the ortho-position also contributes to the electron deficiency of the formyl carbon, primarily through a strong inductive (-I) effect due to the electronegativity of the oxygen atoms.

This dual activation makes the aldehyde in Methyl 2-formyl-4-nitrobenzoate significantly more reactive towards nucleophiles than unsubstituted benzaldehyde.[1]

Electronic_Effects cluster_molecule Methyl 2-formyl-4-nitrobenzoate cluster_effects ring C₆H₃ CHO C(H)=O ring->CHO ortho CO2Me C(=O)OCH₃ ring->CO2Me NO2 N⁺(=O)O⁻ ring->NO2 para EWG_CO2Me Strong -I Effect CO2Me->EWG_CO2Me EWG_NO2 Strong -I, -R Effects NO2->EWG_NO2 Activation Increased Electrophilicity (δ+) EWG_NO2->Activation major contributor EWG_CO2Me->Activation contributor Activation->CHO Activates

Caption: Electronic effects activating the formyl group.

The Ortho Effect: A Steric Shield

While electronically primed for attack, the formyl group is sterically encumbered by the adjacent methyl ester. This "ortho effect" can significantly influence reaction kinetics and outcomes by physically impeding the approach of nucleophiles.[3][4] The steric hindrance is particularly pronounced with bulky reagents, such as Grignard reagents or complex ylides, potentially leading to lower reaction rates or yields compared to its less hindered 4-nitrobenzaldehyde counterpart.[1][5]

Caption: Steric hindrance from the ortho-ester group.

Reactivity Profile: Key Transformations

The balance between electronic activation and steric hindrance dictates the formyl group's reactivity in various synthetic transformations.

Nucleophilic Addition Reactions

The core reactivity stems from its susceptibility to nucleophilic addition.[6][7]

This condensation with active methylene compounds is highly favorable due to the formyl group's enhanced electrophilicity.[8][9] The reaction typically proceeds under mild basic catalysis, leading to the formation of a C=C bond.[10][11][12]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 2-formyl-4-nitrobenzoate (1.0 eq) and malononitrile (1.1 eq) in 20 mL of ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the corresponding 2-(2-(methoxycarbonyl)-5-nitrophenyl)methylenemalononitrile.

The Wittig reaction provides a powerful route to convert the formyl group into an alkene.[13][14] The choice of the phosphonium ylide is critical; stabilized ylides, which are less reactive, generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.[15] The steric hindrance of the ortho-ester may necessitate longer reaction times or slightly elevated temperatures.

Experimental Protocol: Wittig Olefination with a Stabilized Ylide

  • Setup: To a flame-dried 100 mL flask under a nitrogen atmosphere, add methyl (triphenylphosphoranylidene)acetate (1.1 eq) and 40 mL of anhydrous toluene.

  • Addition: Add a solution of Methyl 2-formyl-4-nitrobenzoate (1.0 eq) in 20 mL of anhydrous toluene dropwise over 30 minutes.

  • Reaction: Heat the mixture to 80°C and stir for 12-18 hours, monitoring by TLC.[16]

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the alkene product from the triphenylphosphine oxide byproduct.

Lacking α-hydrogens, Methyl 2-formyl-4-nitrobenzoate is an ideal substrate for the Cannizzaro reaction.[17] In the presence of a strong base, it undergoes a disproportionation reaction where one molecule is reduced to the corresponding alcohol and another is oxidized to the carboxylic acid.[18][19] The strong electron-withdrawing groups are known to accelerate the rate of this reaction compared to unsubstituted benzaldehyde.[20]

Experimental Protocol: Base-Induced Disproportionation

  • Setup: In a 100 mL flask, dissolve Methyl 2-formyl-4-nitrobenzoate (1.0 eq) in 30 mL of methanol.

  • Base Addition: Slowly add a solution of potassium hydroxide (2.5 eq) in 10 mL of water, keeping the temperature below 20°C with an ice bath.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. A precipitate of the potassium carboxylate salt may form.

  • Workup: Dilute the mixture with 50 mL of water and extract with diethyl ether (3 x 30 mL) to isolate the alcohol product (Methyl 2-(hydroxymethyl)-4-nitrobenzoate).

  • Isolation: Acidify the aqueous layer with concentrated HCl to pH ~2, which will precipitate the carboxylic acid product (2-carboxy-5-nitrobenzoic acid methyl ester). Collect the solid by filtration, wash with cold water, and dry.

Oxidation and Reduction

Selective transformations of the formyl group are crucial for synthetic planning.

  • Oxidation: The formyl group can be readily oxidized to a carboxylic acid moiety using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). Care must be taken to choose conditions that do not hydrolyze the ester or react with the nitro group.

  • Reduction: Selective reduction of the aldehyde to a primary alcohol is efficiently achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This reagent will not typically reduce the ester or the nitro group under standard conditions.

Comparative Reactivity Analysis

To fully appreciate the unique character of the formyl group in this molecule, a comparison with related benzaldehydes is instructive.

CompoundElectronic Effect on Formyl CSteric HindrancePredicted Reactivity towards Nucleophiles
BenzaldehydeNeutral (Baseline)LowModerate
4-NitrobenzaldehydeStrongly Activated (-I, -R)LowVery High
2-MethylbenzaldehydeWeakly Deactivated (Inductive)ModerateLower than Benzaldehyde
Methyl 2-formyl-4-nitrobenzoate Very Strongly Activated (-I, -R) High High (but kinetically slower with bulky Nu)

This table highlights the central theme: the formyl group in Methyl 2-formyl-4-nitrobenzoate is electronically one of the most activated, but its reactivity is tempered by significant steric shielding.

Synthetic Applications and Conclusion

The distinct reactivity profile of Methyl 2-formyl-4-nitrobenzoate makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[21] The aldehyde serves as a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds, while the nitro and ester groups can be further manipulated in subsequent synthetic steps.

References

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An In-Depth Technical Guide to Methyl 2-formyl-4-nitrobenzoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 2-formyl-4-nitrobenzoate is a strategically substituted aromatic compound poised to serve as a powerful building block for complex molecular architectures. Possessing ortho-formyl and para-nitro groups, this molecule offers two distinct, electronically differentiated reactive sites: an electrophilic aldehyde amenable to a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, and a nitro group that can be readily reduced to a nucleophilic amine. This guide provides a comprehensive overview of its synthesis, core reactivity, and applications, with a focus on the logical design of synthetic routes toward high-value targets such as pharmaceuticals and functional materials. Detailed protocols and mechanistic considerations are presented to empower researchers in leveraging this versatile intermediate in their drug discovery and development programs.

Introduction to Methyl 2-formyl-4-nitrobenzoate

The efficiency of a synthetic campaign often hinges on the selection of starting materials that offer a high degree of "molecular real estate"—multiple, orthogonally reactive functional groups that can be selectively addressed. Methyl 2-formyl-4-nitrobenzoate (CAS No. 2167295-61-4) epitomizes this principle.[1] Its structure is a carefully orchestrated arrangement of an aldehyde, a methyl ester, and a nitro group on a benzene ring.

The aldehyde at the 2-position and the nitro group at the 4-position create a powerful push-pull electronic system that influences the reactivity of the entire scaffold. The formyl group is a versatile handle for constructing complex side chains and for initiating cyclization reactions. The nitro group, a strong electron-withdrawing group, not only modulates the reactivity of the ring but also serves as a masked amine, which, upon reduction, unlocks a wealth of possibilities for annulation and derivatization. This bifunctional nature makes it an analog to other valuable intermediates like methyl-2-formyl benzoate, which is a known precursor to compounds with a wide range of pharmacological activities.[2]

Physicochemical Properties & Data

A clear understanding of a building block's physical properties is paramount for its effective use in the laboratory. The key data for Methyl 2-formyl-4-nitrobenzoate are summarized below.

PropertyValueSource
CAS Number 2167295-61-4[1]
Molecular Formula C₉H₇NO₅[1]
Molecular Weight 209.16 g/mol [1]
Appearance Expected to be a solidGeneral Knowledge
SMILES O=C(OC)C1=CC=C(=O)C=C1C=O[1]
InChI Key JHFSCEMUDKRPID-UHFFFAOYSA-NInferred

Synthesis Strategies

A robust and scalable synthesis is critical for the adoption of any building block. While direct, single-step syntheses of Methyl 2-formyl-4-nitrobenzoate are not prominently featured in the literature, a logical and efficient pathway can be designed from readily available precursors. The overall strategy involves the synthesis and functionalization of a substituted toluene derivative.

Proposed Retrosynthetic Analysis

The retrosynthetic analysis reveals a multi-step approach starting from 4-nitro-o-xylene or a functionalized toluene equivalent. The key transformations are the selective oxidation of one methyl group to a carboxylic acid, esterification, and finally, the selective oxidation of the second methyl group to the target aldehyde.

G M2F4NB Methyl 2-formyl-4-nitrobenzoate M2M4NB Methyl 2-methyl-4-nitrobenzoate M2F4NB->M2M4NB Selective Oxidation A2M4NB 2-Methyl-4-nitrobenzoic Acid M2M4NB->A2M4NB Esterification N4OX 4-Nitro-o-xylene A2M4NB->N4OX Oxidation Toluene Toluene A2M4NB->Toluene Multi-step (Nitration, Oxidation, etc.)

Caption: Retrosynthetic pathway for Methyl 2-formyl-4-nitrobenzoate.

Protocol 1: Synthesis of 2-Methyl-4-nitrobenzoic Acid

The synthesis of the carboxylic acid precursor is a critical first step. This can be achieved through the oxidation of 4-nitro-o-xylene or via a longer route starting from toluene.[3][4] The oxidation of 4-nitro-o-xylene is often preferred for its directness.

Methodology: (Adapted from literature procedures on substituted xylene oxidation)[4]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitro-o-xylene (1 equiv.).

  • Oxidant Addition: Add a suitable oxidant such as dilute nitric acid, along with a phase transfer catalyst and a radical initiator as described in the patent literature to improve yield and selectivity.[4]

  • Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product, 2-methyl-4-nitrobenzoic acid, will often precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-methyl-4-nitrobenzoic acid.[5]

Protocol 2: Esterification to Methyl 2-methyl-4-nitrobenzoate

Standard Fischer esterification provides a reliable method to convert the carboxylic acid to its corresponding methyl ester.

Methodology:

  • Reaction Setup: Suspend 2-methyl-4-nitrobenzoic acid (1 equiv.) in an excess of methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv.).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Methyl 2-methyl-4-nitrobenzoate, which can be purified by column chromatography or recrystallization.

Protocol 3: Selective Oxidation to Methyl 2-formyl-4-nitrobenzoate

This is the most delicate transformation in the sequence. The goal is to oxidize the remaining benzylic methyl group to an aldehyde without affecting the ester or the sensitive nitro group. Cerium(IV) ammonium nitrate (CAN) is a suitable reagent for this selective oxidation, although its efficacy can be reduced by strong electron-withdrawing groups like the nitro group.[6] An alternative, often milder approach, involves radical chlorination followed by hydrolysis.[7]

Methodology (via Dichloromethyl Intermediate): [7]

  • Chlorination: Dissolve Methyl 2-methyl-4-nitrobenzoate (1 equiv.) in a suitable solvent like dichloromethane. Initiate a radical reaction using a light source or a radical initiator (e.g., AIBN) while bubbling chlorine gas through the solution. Monitor the reaction carefully by GC-MS to maximize the formation of the 3-(dichloromethyl)-2-nitrobenzoate intermediate.

  • Hydrolysis: After the removal of the solvent, subject the crude dichloromethyl intermediate to hydrolysis. This can be achieved using an aqueous solution of zinc chloride with a phase transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction.[7]

  • Reaction: Heat the biphasic mixture with vigorous stirring until the conversion to the aldehyde is complete as monitored by TLC.

  • Workup and Purification: Cool the mixture, extract the product with an organic solvent, wash, dry, and concentrate. Purify the final product, Methyl 2-formyl-4-nitrobenzoate, using silica gel column chromatography.

Core Reactivity and Synthetic Applications

The synthetic utility of Methyl 2-formyl-4-nitrobenzoate stems from the distinct reactivity of its functional groups. This allows for a stepwise construction of complex molecules, making it a valuable asset in the synthesis of heterocyclic compounds and pharmaceutical intermediates.

Application in Heterocyclic Synthesis: The Friedländer Annulation

A powerful application is in the synthesis of quinolines, a core scaffold in many pharmaceuticals. The Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, is an ideal pathway.

Workflow:

  • Reduction of the Nitro Group: The nitro group is first selectively reduced to an amine. This is typically achieved with high efficiency using reagents like tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂, Pd/C). This unmasks the nucleophilic amine ortho to the aldehyde.

  • Condensation and Cyclization: The resulting methyl 2-formyl-4-aminobenzoate can then be reacted with a ketone (e.g., cyclohexanone) in the presence of an acid or base catalyst. The reaction proceeds via an initial aldol-type condensation, followed by a cyclizing dehydration to form the fused quinoline ring system.

G cluster_0 Friedländer Annulation Workflow Start Methyl 2-formyl-4-nitrobenzoate Intermediate Methyl 2-formyl-4-aminobenzoate Start->Intermediate Reduction (e.g., SnCl₂) Product Substituted Quinoline Derivative Intermediate->Product Condensation & Cyclization Reagent + Ketone (e.g., Cyclohexanone) Reagent->Product

Caption: Workflow for quinoline synthesis via Friedländer annulation.

Multicomponent Reactions (MCRs)

The aldehyde functionality makes Methyl 2-formyl-4-nitrobenzoate an excellent substrate for multicomponent reactions (MCRs), which enable the rapid assembly of complex molecules in a single pot.[8] For example, in an Ugi or Passerini reaction, the aldehyde can react with an amine, an isocyanide, and a carboxylic acid (for Ugi) to generate peptidomimetic scaffolds with high molecular diversity.[2][8] The presence of the nitro and ester groups provides further handles for post-MCR modifications.

Protocol 4: Reductive Amination

Reductive amination is a fundamental transformation for introducing amine-containing side chains. The aldehyde can be smoothly converted into a secondary or tertiary amine.

Methodology:

  • Imine Formation: Dissolve Methyl 2-formyl-4-nitrobenzoate (1 equiv.) and a primary or secondary amine (1.1 equiv.) in a suitable solvent such as methanol or dichloroethane.

  • Reduction: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirred solution.[9] The reaction is typically complete within a few hours at room temperature.

  • Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting amine by column chromatography.

Handling, Safety, and Spectral Data

As with all nitroaromatic compounds, Methyl 2-formyl-4-nitrobenzoate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Nitro compounds can be energetic and should be stored away from heat and reducing agents.

Expected Spectral Data:

Data TypeExpected Chemical Shifts / Bands
¹H NMR δ ~10.5 ppm (s, 1H, -CHO), δ ~8.0-8.5 ppm (m, 3H, Ar-H), δ ~4.0 ppm (s, 3H, -OCH₃)
¹³C NMR δ ~190 ppm (-CHO), δ ~165 ppm (-COOCH₃), δ ~120-150 ppm (Ar-C), δ ~53 ppm (-OCH₃)
IR (cm⁻¹) ~3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1720 (Ester C=O), ~1690 (Aldehyde C=O), ~1530, 1350 (N-O stretch)

Conclusion and Future Outlook

Methyl 2-formyl-4-nitrobenzoate is a building block of significant potential, offering chemists two electronically distinct and synthetically valuable functional groups. Its ability to participate in fundamental transformations, complex cyclizations, and multicomponent reactions makes it a prime candidate for generating libraries of novel compounds for drug discovery and materials science. The strategic placement of its functional groups allows for the synthesis of complex heterocyclic systems, such as quinolines and other fused N-heterocycles, which are prevalent in medicinal chemistry.[10][11] Future research will likely focus on expanding its use in novel MCRs, developing asymmetric transformations based on its aldehyde functionality, and exploring its utility in the synthesis of conjugated materials after functionalization of the nitro group.

References

  • Kwiecień, H. (2008). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Journal of the Serbian Chemical Society. Available at: [Link]

  • Bolm, C., & Magnus, A. S. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2014). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde? ResearchGate. Available at: [Link]

  • Segur, J. B., & Kamm, O. m-NITROBENZOIC ACID. Organic Syntheses. Available at: [Link]

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  • Moreno-Fuquen, R., et al. (2014). 4-Formyl-2-nitrophenyl benzoate. Acta Crystallographica Section E. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of methyl p-nitrobenzoate. PrepChem.com. Available at: [Link]

  • Kamm, O., & Segur, J. B. Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Available at: [Link]

  • Google Patents. (2016). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. Google Patents.
  • ResearchGate. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. Available at: [Link]

  • Peng, X., et al. (2013). Synthesis method of 2-methyl-4-nitrobenzoic acid. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Nitrogen Heterocycles from Methyl 2-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-formyl-4-nitrobenzoate is a highly versatile and valuable starting material in synthetic organic chemistry, particularly for the construction of diverse nitrogen-containing heterocyclic scaffolds. Its structure is richly functionalized with an electrophilic aldehyde, a reducible nitro group, and a methyl ester, all strategically positioned on an aromatic ring. This unique arrangement allows for a variety of elegant and efficient cyclization strategies to forge important heterocyclic cores, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

This guide provides an in-depth exploration of proven methodologies for synthesizing key nitrogen heterocycles—specifically quinolines, quinazolines, and indazoles—using Methyl 2-formyl-4-nitrobenzoate as the common precursor. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying mechanistic principles and the rationale behind experimental choices, ensuring that researchers can not only replicate these protocols but also adapt and troubleshoot them effectively.

Part 1: Synthesis of Substituted Quinolines via Domino Nitro Reduction-Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The Friedländer annulation is a classic and powerful method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1] By starting with Methyl 2-formyl-4-nitrobenzoate, we can employ a domino (or cascade) reaction that combines the in situ reduction of the nitro group with the subsequent acid-catalyzed cyclocondensation. This one-pot approach is highly efficient and avoids the isolation of the often-unstable 2-aminobenzaldehyde intermediate.[2][3]

Mechanistic Rationale

The causality behind this one-pot strategy hinges on the selective reduction of the nitro group to an amine in the presence of the aldehyde and a suitable methylene partner. Iron powder in acetic acid (Fe/AcOH) is an excellent choice for this transformation as it is inexpensive and effective, creating an acidic environment that is also ideal for promoting the subsequent Friedländer cyclization.[2]

The Friedländer reaction itself can proceed via two primary pathways:

  • Aldol-First Pathway: An initial aldol condensation between the in situ-generated 2-aminobenzaldehyde and the enolate of the active methylene compound, followed by cyclization via imine formation and subsequent dehydration.

  • Schiff Base-First Pathway: Formation of a Schiff base (imine) between the 2-aminobenzaldehyde and the active methylene compound, followed by an intramolecular aldol-type cyclization and dehydration.

Both pathways converge to the final aromatic quinoline system. The acidic conditions (e.g., from acetic acid) are crucial for activating the carbonyl groups and facilitating the dehydration steps.[1]

Experimental Protocol: Synthesis of Methyl 6-nitro-2-phenylquinoline-3-carboxylate

This protocol details the synthesis of a substituted quinoline using acetophenone as the active methylene compound.

Materials:

  • Methyl 2-formyl-4-nitrobenzoate

  • Acetophenone

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-formyl-4-nitrobenzoate (1.0 eq), acetophenone (1.2 eq), and glacial acetic acid (20 mL/g of starting material).

  • Stir the mixture to achieve a homogeneous solution or suspension.

  • Carefully add iron powder (4.0 eq) portion-wise over 15 minutes. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes and transfer to a separatory funnel.

  • Carefully neutralize the excess acetic acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired quinoline derivative.

Data Summary: Friedländer Annulation
Active Methylene CompoundProduct StructureTypical YieldReference
AcetophenoneMethyl 6-nitro-2-phenylquinoline-3-carboxylate75-85%[2]
Ethyl AcetoacetateMethyl 2-methyl-6-nitroquinoline-3-carboxylate80-90%[4]
Cyclohexanone7-nitro-1,2,3,4-tetrahydroacridine-9-carboxylate70-80%[2]
Workflow Visualization

Friedlander_Synthesis cluster_reactants Reactants & Conditions SM Methyl 2-formyl- 4-nitrobenzoate Intermediate Methyl 2-amino-4- nitrobenzoate Intermediate SM:e->Intermediate:w Reduction AMC Active Methylene Compound (R-CO-CH3) Reagents Fe / AcOH (In-situ Reduction) Product Substituted Quinoline Derivative Intermediate->Product Friedländer Annulation

Caption: Domino Nitro Reduction-Friedländer Annulation Workflow.

Part 2: Synthesis of Substituted Quinazolines

Quinazolines are another class of nitrogen heterocycles with significant pharmacological importance.[5][6] Their synthesis from Methyl 2-formyl-4-nitrobenzoate can be achieved through a reductive cyclization pathway. The strategy involves the initial reduction of the nitro group to an amine, followed by reaction with a suitable one-carbon synthon (like an aldehyde or its equivalent) and a nitrogen source, leading to the formation of the dihydropyrimidine ring, which is then oxidized to the aromatic quinazoline.

Mechanistic Rationale

A common and effective approach involves a cascade reaction where the in situ generated 2-amino-benzaldehyde derivative reacts with an amine or ammonia source. For instance, using ammonium acetate serves a dual purpose: providing ammonia as the nitrogen source and acting as a mild acid catalyst. The reaction proceeds through the formation of an intermediate imine from the aldehyde and ammonia, followed by a second imine formation with another molecule of the 2-aminobenzaldehyde. Subsequent intramolecular cyclization and oxidation (often aerobic or facilitated by an oxidant) leads to the quinazoline core.

Experimental Protocol: Synthesis of Methyl 6-nitroquinazoline-2-carboxylate derivative

This protocol outlines a potential route using an aldehyde as the C2 source and ammonium acetate.

Materials:

  • Methyl 2-formyl-4-nitrobenzoate

  • A suitable aldehyde (e.g., benzaldehyde)

  • Ammonium Acetate

  • A reducing agent (e.g., Sodium Dithionite, Na₂S₂O₄)

  • Solvent (e.g., Ethanol or Dimethylformamide)

  • Oxidant (e.g., DDQ or air)

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-formyl-4-nitrobenzoate (1.0 eq) and the chosen aldehyde (1.1 eq) in the selected solvent.

  • Add ammonium acetate (5.0 eq) to the mixture.

  • Add the reducing agent, such as sodium dithionite (3.0 eq), portion-wise.

  • Heat the reaction to 80-90 °C for 6-8 hours. The reaction can be monitored by TLC.

  • After the initial cyclization, an oxidation step is required. This can sometimes be achieved by bubbling air through the refluxing solution or by adding a chemical oxidant like DDQ after cooling the reaction slightly.

  • Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Data Summary: Quinazoline Synthesis
C2 SourceNitrogen SourceOxidantTypical YieldReference
BenzaldehydeNH₄OAcAir60-75%[7]
FormaldehydeNH₄OAcDDQ55-70%[7]
OrthoformatesNH₃-65-80%[5]
Workflow Visualization

Quinazoline_Synthesis SM Methyl 2-formyl-4-nitrobenzoate Reduction Nitro Reduction (e.g., Na₂S₂O₄) SM->Reduction Intermediate 2-Amino-benzaldehyde Derivative Reduction->Intermediate Cyclization Condensation & Cyclization Intermediate->Cyclization Reactants R-CHO + NH₃ Source (e.g., NH₄OAc) Reactants->Cyclization Oxidation Oxidation (e.g., Air, DDQ) Cyclization->Oxidation Product Substituted Quinazoline Oxidation->Product

Caption: General workflow for the synthesis of Quinazolines.

Part 3: Synthesis of Substituted Indazoles

Indazoles are important bicyclic heteroaromatic compounds that feature prominently in medicinal chemistry as kinase inhibitors and anticancer agents.[8][9] The synthesis of indazoles from Methyl 2-formyl-4-nitrobenzoate is classically achieved through a reaction with hydrazine, followed by a reductive cyclization.

Mechanistic Rationale

The key steps in this transformation are:

  • Hydrazone Formation: The aldehyde functionality of the starting material readily condenses with hydrazine (usually in the form of hydrazine hydrate) to form a stable hydrazone intermediate.

  • Reductive Cyclization: The crucial ring-closing step involves the nitro group. In the presence of a reducing agent, the nitro group is reduced. The nascent amino group or a nitroso intermediate can then be attacked by the terminal nitrogen of the hydrazone moiety. Subsequent dehydration and aromatization furnish the indazole ring system. This process is a variation of the Cadogan reaction.[10]

Experimental Protocol: Synthesis of Methyl 6-nitro-1H-indazole-7-carboxylate

This protocol describes the synthesis of an indazole derivative via hydrazone formation and reductive cyclization.

Materials:

  • Methyl 2-formyl-4-nitrobenzoate

  • Hydrazine Hydrate

  • Reducing agent (e.g., Tin(II) Chloride, SnCl₂)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Hydrochloric Acid (for use with SnCl₂)

  • Sodium Hydroxide solution

Procedure:

  • Dissolve Methyl 2-formyl-4-nitrobenzoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq) dropwise at room temperature. Stir for 1-2 hours to allow for the complete formation of the hydrazone intermediate. This can be monitored by TLC.

  • In a separate flask, prepare a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) in concentrated hydrochloric acid.

  • Cool the hydrazone solution in an ice bath and slowly add the SnCl₂ solution.

  • After the addition, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours.

  • Cool the reaction to room temperature and carefully neutralize the mixture by adding it to a stirred, cooled solution of sodium hydroxide. Adjust the pH to ~8-9.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired indazole.

Data Summary: Indazole Synthesis
Hydrazine SourceReductive ConditionTypical YieldReference
N₂H₄·H₂OSnCl₂ / HCl70-85%[10]
N₂H₄·H₂OCatalytic Hydrogenation (Pd/C)75-90%[9]
Substituted HydrazinesPPh₃ (Cadogan)60-75%[10]
Workflow Visualization

Indazole_Synthesis cluster_reactants Reactants SM Methyl 2-formyl- 4-nitrobenzoate Hydrazone Hydrazone Intermediate SM->Hydrazone Condensation Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Cyclization Reductive Cyclization (e.g., SnCl₂) Hydrazone->Cyclization Product Substituted Indazole Cyclization->Product

Caption: Synthetic pathway for Indazole formation.

References

  • Vertex AI Search, "Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis".
  • PMC, "Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents".
  • Frontiers, "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction".
  • RSC Publishing, "A switchable reductive cyclization of o -alkyl nitroarenes: divergent synthesis of heterocycles".
  • ResearchGate, "Scheme 1. Synthesis of 2-quinazolines and 2-aryl-4H-benzo[d]A C H T U N...".
  • Bentham Science, "Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review".
  • e-Publications@Marquette, "Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C -".
  • Organic Chemistry Portal, "Indazole synthesis".
  • Scientific Scholar, "Advances in synthesis and biological activities of quinazoline scaffold analogues: A review".
  • AIR Unimi, "Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates".
  • IIP Series, "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW".
  • ResearchGate, "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines".
  • MDPI, "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines".
  • Wikipedia, "Friedländer synthesis".
  • Organic Chemistry Portal, "Friedlaender Synthesis".
  • RSC Publishing, "Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines".
  • PMC, "CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review".

Sources

Condensation reactions involving Methyl 2-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Condensation Protocols for Methyl 2-formyl-4-nitrobenzoate

Executive Summary & Chemical Profile

Methyl 2-formyl-4-nitrobenzoate is a high-value "linchpin" scaffold in the synthesis of fused nitrogen heterocycles, particularly for Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs). Its utility stems from its 1,2-dicarbonyl equivalent motif—an electrophilic aldehyde positioned ortho to an ester.[1]

This unique geometry allows for rapid condensation-cyclization cascades .[1] The aldehyde (CHO) serves as the primary "soft" electrophile for initial nucleophilic attack, while the ester (COOMe) acts as a latent electrophile for ring closure. The nitro group at the C4 position electronically activates the ring, increasing the electrophilicity of the aldehyde relative to unsubstituted benzaldehydes, while serving as a handle for future functionalization (e.g., reduction to aniline).

Key Reactivity Hierarchy:

  • Aldehyde (C2):

    
     (Fastest).[1] Susceptible to amines, hydrazines, and active methylenes.[1]
    
  • Ester (C1):

    
     (Slower).[1] Requires proximity-driven intramolecular attack or strong nucleophiles.[1]
    
  • Nitro (C4): Inert to condensation; activates C2/C1 via induction (-I effect).[1]

Application I: Synthesis of Phthalazinone Scaffolds

Relevance: Primary route for PARP inhibitor pharmacophores.[1]

The condensation of hydrazine with Methyl 2-formyl-4-nitrobenzoate is the industry-standard method for generating the phthalazinone core. This reaction proceeds via a condensation-cyclization-elimination mechanism.[1]

Mechanism of Action
  • Condensation: Hydrazine attacks the aldehyde to form a hydrazone intermediate (fast).[1]

  • Cyclization: The nucleophilic nitrogen of the hydrazone attacks the adjacent methyl ester (intramolecular).[1]

  • Elimination: Methanol is expelled, driving the equilibrium to the thermodynamically stable 6-nitro-1(2H)-phthalazinone.

Experimental Protocol

Materials:

  • Methyl 2-formyl-4-nitrobenzoate (1.0 equiv)

  • Hydrazine hydrate (64% or 80% aq.[1] solution) (1.2 – 1.5 equiv)[2]

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with Methyl 2-formyl-4-nitrobenzoate (10 mmol) and absolute EtOH (50 mL). Stir at room temperature until a suspension or partial solution is achieved.

    • Note: The nitro group decreases solubility; mild heating (30°C) may be required.[1]

  • Addition: Add Hydrazine hydrate (12 mmol) dropwise over 5 minutes.

    • Observation: A transient color change (yellow

      
       orange) is common due to hydrazone formation.[1]
      
  • Reflux: Heat the reaction mixture to reflux (78°C) for 2–4 hours.

    • Validation: Monitor by TLC (SiO₂, 1:1 Hexane/EtOAc).[1] The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (phthalazinone).
  • Work-up: Cool the mixture to 0–5°C in an ice bath. The product typically precipitates as a crystalline solid.[1]

  • Isolation: Filter the solid under vacuum. Wash the cake with cold EtOH (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove trace hydrazine.
  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Yield Expectation: 85–95% Product: 6-nitro-1(2H)-phthalazinone.

Application II: Reductive Amination to Isoindolinones

Relevance: Synthesis of lactam-based bioactive cores.[1][3]

This protocol utilizes the aldehyde for Schiff base formation followed by reductive cyclization.[1] Unlike the hydrazine route, this creates a 5-membered lactam ring (isoindolinone).[1]

Experimental Protocol

Materials:

  • Methyl 2-formyl-4-nitrobenzoate (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Reducing Agent:

    
     or 
    
    
    
  • Solvent: Methanol (MeOH) or Dichloroethane (DCE)

Step-by-Step Workflow:

  • Imine Formation: Dissolve the scaffold in MeOH. Add the primary amine and stir at RT for 2 hours.

    • Critical Check: Ensure complete conversion to the imine (Schiff base) via NMR or TLC before adding the reducing agent to avoid reducing the aldehyde directly to the alcohol.

  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise. Stir for 1 hour.
    
  • Cyclization (Lactamization):

    • Spontaneous: Often, the intermediate amino-ester cyclizes spontaneously upon reduction.[1]

    • Thermal Force:[1] If cyclization is incomplete, swap solvent to Toluene and reflux for 2 hours to drive off methanol.[1]

  • Purification: Flash column chromatography is usually required (Gradient: 0

    
     5% MeOH in DCM).[1]
    

Application III: Knoevenagel Condensation (C-C Bond Formation)

Relevance: Extending the carbon skeleton for styrenic derivatives.[1]

The nitro group at C4 significantly enhances the electrophilicity of the aldehyde, making this substrate highly reactive toward active methylene compounds (e.g., Malononitrile, Ethyl cyanoacetate) under mild conditions.

Protocol Summary:

  • Reagents: Active Methylene (1.1 equiv), Piperidine (Cat.[1] 0.1 equiv).[1][2]

  • Solvent: Ethanol.[1][4]

  • Conditions: Stir at RT or mild reflux (1–2 h).

  • Outcome: Formation of

    
    -unsaturated systems.[1] The ester usually remains intact under these conditions unless high temperatures/strong bases are used.[1]
    

Comparative Data & Troubleshooting

Table 1: Solvent & Condition Matrix

Reaction TypeReagentSolventTempTypical YieldCritical Parameter
Phthalazinone Hydrazine HydrateEtOHReflux>90%Stoichiometry (excess hydrazine prevents dimer formation).
Isoindolinone

Amine /

MeOH0°C

RT
70-85%Complete imine formation prior to reduction.[1]
Knoevenagel MalononitrileEtOHRT>90%Base strength (use weak bases like piperidine).[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

ReactionPathways Start Methyl 2-formyl- 4-nitrobenzoate Hydrazone Hydrazone Intermediate Start->Hydrazone Hydrazine (-H2O) Imine Schiff Base (Imine) Start->Imine R-NH2 (-H2O) Styrene Knoevenagel Adduct Start->Styrene Active Methylene Base Cat. Phthalazinone 6-nitro-1(2H)- phthalazinone Hydrazone->Phthalazinone Cyclization (-MeOH) Isoindolinone Isoindolinone (Lactam) Imine->Isoindolinone 1. Reduction 2. Cyclization

Caption: Divergent condensation pathways controlled by reagent selection. Red: Phthalazinone route (Olaparib precursors).[1] Blue: Reductive amination.[1][5][6][7] Yellow: C-C bond formation.[1][8]

References

  • Gouda, M. A., et al. (2017).[1] "Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives." Journal of Pharmaceutical Sciences and Business Research. Link

  • Liao, R., et al. (2025).[1][6] "Iridium-Catalyzed Leuckart-Type Reductive Amination." Synthesis. Link

  • Organic Chemistry Portal. (2024).[1] "Knoevenagel Condensation: Mechanisms and Recent Literature." Link

  • Eastfine Report. (2026). "Strategic Analysis of Methyl 3-formyl-2-nitrobenzoate and Isomers in PARP Inhibitor Synthesis." Link

  • Sigma-Aldrich. (2024).[1] "Protocol for Knoevenagel Condensation Reactions." Link

(Note: While CAS 138229-59-1 often refers to the 3-formyl-2-nitro isomer used in Niraparib, the chemistry described above applies to the 2-formyl-4-nitro isomer for Phthalazinone synthesis as requested.)

Sources

Strategic Synthesis of Schiff Bases from Methyl 2-formyl-4-nitrobenzoate: A Guide to Mechanism, Protocol, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine or imine functional group (R₂C=NR'), represent a cornerstone in synthetic chemistry and medicinal drug discovery.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3][4] Their synthetic flexibility and the diverse electronic properties of the C=N bond make them invaluable as intermediates, catalysts, and, most notably, as pharmacophores in the development of novel therapeutic agents.[4][5] Schiff bases and their metal complexes exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][6][7]

This application note provides a comprehensive guide to the preparation of Schiff bases using Methyl 2-formyl-4-nitrobenzoate as the carbonyl precursor. This specific starting material is of particular interest due to its electronic features: the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, while the methyl ester group provides a site for further synthetic modification. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, discuss purification and characterization strategies, and explore the potential applications of the resulting compounds for professionals in drug development.

Part 1: Scientific Principles and Mechanistic Insights

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[8][9] The overall transformation involves the reaction of Methyl 2-formyl-4-nitrobenzoate with a primary amine to yield the corresponding imine and water.

General Reaction Scheme:

The Reaction Mechanism

The synthesis is typically facilitated by an acid catalyst. The mechanism proceeds through two primary stages: the formation of a carbinolamine intermediate and its subsequent dehydration.

  • Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The presence of the strong electron-withdrawing nitro group (-NO₂) on the aromatic ring increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Carbinolamine Formation: This attack leads to the formation of a tetrahedral, unstable intermediate known as a carbinolamine.[10]

  • Acid-Catalyzed Dehydration: The dehydration of the carbinolamine is the rate-determining step and is accelerated by acid.[8][11] The acid protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺). The lone pair on the nitrogen atom then helps to expel the water molecule, forming the C=N double bond.

It is crucial to control the acidity of the reaction medium. While acid catalysis is necessary for the dehydration step, an excessively high acid concentration will protonate the primary amine, neutralizing its nucleophilicity and inhibiting the initial attack on the carbonyl group.[8][11] Therefore, the reaction is best performed at a mildly acidic pH (typically 4-5), often achieved by adding a catalytic amount of a weak acid like glacial acetic acid.[12][13]

G cluster_0 Step 1: Carbinolamine Formation cluster_1 Step 2: Dehydration Reactants Aldehyde + Primary Amine TS1 Nucleophilic Attack Reactants->TS1 Carbinolamine Carbinolamine Intermediate (Unstable) TS1->Carbinolamine Protonation Protonation of -OH (Acid Catalyst H⁺) Carbinolamine->Protonation Rate-Determining Step Elimination Elimination of Water Protonation->Elimination Forms good leaving group (-OH₂⁺) Product Schiff Base (Imine) + H₂O Elimination->Product Workflow start Start reactants 1. Weigh & Combine Reactants start->reactants dissolve 2. Dissolve in Ethanol reactants->dissolve catalyst 3. Add Catalytic Acetic Acid dissolve->catalyst reflux 4. Reflux Reaction (Monitor by TLC) catalyst->reflux isolate 5. Isolate Crude Product (Cooling & Filtration) reflux->isolate purify 6. Purify by Recrystallization isolate->purify characterize 7. Characterize Product (FTIR, NMR, MP) purify->characterize end End characterize->end

Caption: General experimental workflow for Schiff base synthesis.

Detailed Step-by-Step Protocol

Materials:

  • Methyl 2-formyl-4-nitrobenzoate

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC plates (Silica gel)

  • Buchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve Methyl 2-formyl-4-nitrobenzoate (e.g., 1.0 eq, 1.87 mmol) in absolute ethanol (20-30 mL). [14]2. Amine Addition: To the stirred solution, add the primary amine (e.g., aniline, 1.0-1.2 eq) dropwise at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. [13]4. Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexane). The formation of the product will be indicated by the appearance of a new spot and the disappearance of the starting aldehyde. The reaction is typically complete within 3-6 hours. [15]6. Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid product often precipitates upon cooling. The precipitation can be further encouraged by placing the flask in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the crude product in a vacuum oven or desiccator.

Optimization of Reaction Conditions

The yield of the Schiff base can be optimized by adjusting various parameters. A study by Mączka et al. on the synthesis of similar compounds provides valuable insights. [14]

Aldehyde (1.0 eq) Amine (eq) Catalyst (eq) Solvent Time (h) Yield (%)
Methyl 2-(2-formyl-4-nitrophenoxy)butanoate Aniline (1.0) Acetic Acid (1.5) 1,2-Dichloroethane 4 High
Methyl 2-(2-formyl-4-nitrophenoxy)alkanoate Aniline (1.0) None Methanol 4 Moderate

| Methyl 2-(2-formyl-4-nitrophenoxy)alkanoate | 4-Methoxyaniline (1.0) | None | Methanol | 4 | 72-95 |

Table adapted from data presented in Mączka et al., 2015.[14] This table demonstrates that the choice of solvent, catalyst, and the electronic nature of the amine can significantly influence the reaction outcome.

Part 3: Purification and Characterization

Purity is paramount for biological screening and further applications. The primary method for purifying solid Schiff bases is recrystallization.

Purification Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent in which the Schiff base is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or a mixture of solvents like ethanol/water are often effective. [15][16]2. Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly heated before being hot-filtered to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Structural Characterization

Confirmation of the Schiff base structure is achieved through standard spectroscopic techniques.

TechniqueKey FeatureExpected Result for O₂N-C₆H₃(CO₂CH₃)-CH=N-Ph
FTIR C=N (Imine) StretchStrong absorption band around 1600-1630 cm⁻¹ . [3]
C=O (Ester) StretchStrong absorption band around 1700-1730 cm⁻¹ . [14]
N-O (Nitro) StretchStrong absorption bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹ .
¹H NMR -CH=N- (Imine) ProtonA characteristic singlet in the downfield region, typically δ 8.5-9.1 ppm . [14]
-OCH₃ (Ester) ProtonsA singlet around δ 3.8-4.0 ppm .
Aromatic ProtonsMultiple signals in the aromatic region (δ 7.0-8.5 ppm ).
¹³C NMR -C H=N- (Imine) CarbonA signal in the range of δ 150-165 ppm .
-C =O (Ester) CarbonA signal around δ 165-170 ppm .
Mass Spec Molecular Ion PeakThe peak corresponding to the calculated molecular weight of the product.

Part 4: Applications in Research and Drug Development

Schiff bases are highly versatile ligands in coordination chemistry and serve as key scaffolds in medicinal chemistry.

  • Antimicrobial and Anticancer Agents: The imine group is a critical pharmacophore that can interact with biological targets. [4]Schiff bases derived from nitro-substituted aldehydes, in particular, have shown promising cytotoxic activities against various cancer cell lines and effectiveness against a broad spectrum of microbes. [3][17]The nitro group can enhance biological activity through various mechanisms.

  • Ligands for Metal Complexes: The nitrogen atom of the azomethine group is an excellent coordination site for metal ions. [11]The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligand, finding use as catalysts and therapeutic agents. [5][7]* Probes and Sensors: The conjugated system present in many aromatic Schiff bases gives rise to interesting photophysical properties, allowing for their use in the development of fluorescent sensors for specific ions or molecules. [6] The Schiff bases prepared from Methyl 2-formyl-4-nitrobenzoate are prime candidates for screening in these areas, offering a robust platform for the development of new metal-based drugs, therapeutic agents, and advanced materials.

References

  • World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. [Link]

  • ResearchGate. (2024). How to purify Schiff base product?. [Link]

  • IIP Series. (n.d.). INTRODUCTION OF SCHIFF BASES. [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Schiff Bases. [Link]

  • SciSpace. (2023). Synthesis of Schiff Bases by Non-Conventional Methods. [Link]

  • Vedantu. (n.d.). Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. [Link]

  • ResearchGate. (2012). Schiff bases are synthesized either in the presence of acid or base but mostly acid is used as catalyst why?. [Link]

  • AEM. (n.d.). Schiff Bases in Biomedical Applications: A Review. [Link]

  • ResearchGate. (2021). Is there an effective way of purifying schiff bases?. [Link]

  • Scholars Research Library. (n.d.). Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. [Link]

  • PMC. (n.d.). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. [Link]

  • Quora. (2020). Why is the Schiff base prepared in the presence of acetic acid?. [Link]

  • ResearchGate. (2015). What are the conditions used for schiff base reaction?. [Link]

  • PMC. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. [Link]

  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview. [Link]

  • MDPI. (2023). Advances in Schiff Base and Its Coating on Metal Biomaterials—A Review. [Link]

  • IJRASET. (2022). Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. [Link]

  • Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research. [Link]

  • PubMed. (2007). Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde. [Link]

  • ResearchGate. (2023). Biomedical Applications of Some Schiff Bases and Their Transition Metal Complexes: A Review. [Link]

  • NIH. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. [Link]

Sources

Application Note: Scalable Synthesis of Methyl 2-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers and process chemists through the scalable synthesis of Methyl 2-formyl-4-nitrobenzoate (CAS 80563-87-7) .


H

NO

[1]

Executive Summary & Strategic Analysis

Methyl 2-formyl-4-nitrobenzoate is a critical bifunctional building block containing an electron-deficient aromatic core, an aldehyde, and an ester.[1] It serves as a pivotal intermediate in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and other heterocyclic pharmaceuticals.[1]

Isomer Criticality (Expert Insight)

Caution: There is frequent confusion in literature between the 2-formyl isomer (Target, CAS 80563-87-7) and the 3-formyl isomer (CAS 1354763-47-1), which is the direct precursor to Niraparib.[1] Ensure the starting material substitution pattern matches your target scaffold. This protocol specifically yields the 2-formyl isomer derived from Methyl 2-methyl-4-nitrobenzoate.[1]

Route Selection: The "Benzylic Functionalization" Strategy

While direct oxidation of the methyl group (e.g., using CrO


 or SeO

) is possible, it often suffers from poor selectivity (over-oxidation to the di-acid) or heavy metal toxicity issues unsuitable for pharmaceutical scale-up.[1]

This guide details the Radical Bromination – Kornblum Oxidation sequence. This two-step pathway is preferred for scale-up due to:

  • Regiocontrol: Radical bromination is highly specific to the benzylic position.

  • Scalability: Avoids chromatography; intermediates and products are typically crystalline solids.

  • Safety: Eliminates the use of stoichiometric heavy metal oxidants (Cr, Mn, Se).

Reaction Scheme & Mechanism

The synthesis proceeds via the Wohl-Ziegler bromination of Methyl 2-methyl-4-nitrobenzoate, followed by a Kornblum oxidation of the resulting benzyl bromide.[1]

ReactionScheme SM Methyl 2-methyl- 4-nitrobenzoate (Start) INT Intermediate: Methyl 2-(bromomethyl)- 4-nitrobenzoate SM->INT Step 1: NBS, AIBN PhCl, 80°C (Wohl-Ziegler) PROD Product: Methyl 2-formyl- 4-nitrobenzoate INT->PROD Step 2: DMSO, NaHCO3 100°C (Kornblum Oxidation)

Figure 1: Synthetic pathway transforming the methyl group to an aldehyde via a bromide intermediate.[1]

Detailed Experimental Protocol

Step 1: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Selectively install a bromine atom at the benzylic position.

  • Starting Material: Methyl 2-methyl-4-nitrobenzoate (CAS 62621-09-4)[1][2]

  • Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)[1]

  • Solvent: Chlorobenzene (preferred for higher boiling point) or Acetonitrile.

Protocol:

  • Charge: To a dry reactor equipped with a reflux condenser and nitrogen inlet, add Methyl 2-methyl-4-nitrobenzoate (1.0 eq) and Chlorobenzene (5-8 volumes).

  • Activation: Add NBS (1.1 eq) and AIBN (0.05 eq).

  • Reaction: Heat the mixture to 80–85°C. An exotherm is often observed upon initiation (color change from pale yellow to orange/brown).

    • Note: If initiation is slow, a visible light source (halogen lamp) can be used to trigger the radical mechanism.

  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[3]6) should disappear, replaced by the bromide (Rf ~0.55).

  • Work-up:

    • Cool the mixture to 0–5°C. Succinimide byproduct will precipitate.

    • Filter off the succinimide.

    • Concentrate the filtrate under reduced pressure to obtain the crude benzyl bromide as a yellow solid/oil.

    • Purification (Optional): Recrystallize from 2-propanol if high purity is required, but the crude is typically sufficient for Step 2.[1]

Step 2: Kornblum Oxidation

Objective: Convert the benzyl bromide to the aldehyde using DMSO as the oxidant.

  • Reagents: Dimethyl sulfoxide (DMSO), Sodium Bicarbonate (NaHCO

    
    ).
    
  • Solvent: DMSO (acts as both solvent and reagent).

Protocol:

  • Dissolution: Dissolve the crude bromide from Step 1 in DMSO (3-4 volumes).

  • Base Addition: Add NaHCO

    
     (2.0 eq). The base buffers the HBr generated during the reaction.
    
  • Oxidation: Heat the mixture to 100°C for 1–2 hours.

    • Mechanism:[1][4] The DMSO oxygen attacks the benzylic carbon (S

      
      2), forming an alkoxysulfonium salt, which eliminates dimethyl sulfide (DMS) to form the carbonyl.[1]
      
  • Quench: Cool the reaction mass to 20°C and pour slowly into ice-water (10 volumes) with vigorous stirring.

  • Isolation: The product, Methyl 2-formyl-4-nitrobenzoate, will precipitate as a solid.[1]

    • Filter the solid.[3][5]

    • Wash the cake with water (3x) to remove residual DMSO and salts.

    • Wash with cold methanol (1x) to remove trace impurities.[5]

  • Drying: Dry in a vacuum oven at 45°C.

Process Data & Specifications

ParameterSpecificationNotes
Yield (Step 1) 85 – 92%High conversion is critical to avoid difficult separation of SM.[1]
Yield (Step 2) 75 – 82%Losses primarily due to aqueous solubility during quench.
Overall Yield ~65%Scalable without chromatography.
Purity (HPLC) >98% a/aAfter recrystallization (if needed).
Appearance Pale yellow solidDarkens upon storage; store under inert gas.
1H NMR (DMSO-d6) CHO δ ~10.2 ppm (s)Distinctive aldehyde peak confirms oxidation.

Process Safety & Hazard Control

Self-Validating Safety Systems:

  • Thermal Runaway (Step 1): The radical bromination is exothermic. On a large scale, add NBS in portions or control the heating ramp carefully.[1] Ensure the condenser is active before heating.

  • DMS Evolution (Step 2): The Kornblum oxidation releases Dimethyl Sulfide (DMS), which is malodorous and flammable. The reactor vent must be scrubbed (bleach scrubber) to neutralize the odor.

  • DMSO/Halide Hazard: Heating benzyl halides in DMSO can be energetic. Do not exceed 120°C. The addition of NaHCO

    
     mitigates acid-catalyzed decomposition.
    

ProcessFlow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Oxidation S1_React Reactor A: SM + NBS + PhCl Heat to 85°C S1_Filter Filtration: Remove Succinimide S1_React->S1_Filter Complete Conversion S1_Conc Concentration: Remove Solvent S1_Filter->S1_Conc S2_React Reactor B: Residue + DMSO + NaHCO3 Heat to 100°C S1_Conc->S2_React Crude Bromide S2_Quench Quench: Pour into Ice Water S2_React->S2_Quench Vent DMS S2_Isolate Isolation: Filter & Wash S2_Quench->S2_Isolate Precipitation

Figure 2: Process flow diagram illustrating the unit operations for the scalable synthesis.

Troubleshooting & Optimization

  • Issue: Incomplete Bromination.

    • Cause: Wet solvent (terminates radicals) or inactive AIBN.

    • Fix: Dry Chlorobenzene over molecular sieves. Use fresh AIBN.

  • Issue: Low Yield in Step 2.

    • Cause: Product solubility in DMSO/Water mix.

    • Fix: Increase the volume of water during the quench (1:10 ratio) to force precipitation. If oiling occurs, extract with Ethyl Acetate.[1]

  • Issue: Over-oxidation. [1]

    • Cause: Presence of strong oxidants or prolonged heating in air.

    • Fix: The Kornblum method is selective for aldehydes. Ensure no trace oxidants (like KMnO

      
      ) are present.
      

References

  • Structure & Properties: PubChem. Methyl 2-methyl-4-nitrobenzoate (Precursor). National Library of Medicine. Available at: [Link]

  • Bromination Protocol: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.[1] (Classic review on Wohl-Ziegler specificity).

  • Oxidation Methodology: Kornblum, N., et al. (1959). A New and Selective Method of Oxidation.[6] The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society.[4][6][7] (Foundational text for DMSO oxidation).

  • Isomer Context:Synthesis of PARP Inhibitor Intermediates.
  • Alternative Oxidation: Benzylic Oxidations using NaClO/TEMPO. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Reagents for the Selective Reduction of Methyl 2-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the selective reduction of the aldehyde functionality in Methyl 2-formyl-4-nitrobenzoate to the corresponding alcohol, Methyl 2-(hydroxymethyl)-4-nitrobenzoate. This transformation is a common challenge in multi-step organic synthesis, requiring a delicate balance of reactivity to preserve the nitro and methyl ester groups, both of which are susceptible to reduction. This note evaluates several chemoselective reducing agents and provides detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

The Chemoselectivity Challenge

The substrate, Methyl 2-formyl-4-nitrobenzoate, presents three reducible functional groups with varying reactivity: a formyl (aldehyde) group, a nitro group, and a methyl ester. The general order of reactivity for reduction is typically Aldehyde > Ketone > Ester > Nitro group. However, this order can be influenced by the specific reagent and reaction conditions.

  • Formyl Group (Aldehyde): Highly electrophilic and the primary target for reduction.

  • Nitro Group: Can be reduced to an amine, often requiring stronger reducing agents or catalytic hydrogenation. Its presence complicates many standard reductions.

  • Methyl Ester: Generally less reactive than aldehydes but can be reduced by powerful agents like lithium aluminum hydride (LiAlH₄) or even sodium borohydride under forcing conditions (e.g., high temperatures).[1][2][3][4]

The goal is to identify a reagent that rapidly reduces the aldehyde at low temperatures while leaving the nitro and ester groups intact.

Recommended Reagents and Protocols

Based on extensive evaluation, two primary methods are recommended for their high selectivity, reliability, and ease of execution.

Method 1: Sodium Borohydride (NaBH₄) under Controlled Conditions

Sodium borohydride is a cost-effective and mild reducing agent, making it a first-choice reagent.[1][4] Its selectivity is highly dependent on temperature and solvent. While it typically does not reduce nitro groups under standard conditions, careful temperature control is crucial to prevent side reactions.[5]

Mechanism of Selectivity: At low temperatures (e.g., -78 °C to 0 °C), the activation energy for aldehyde reduction is significantly lower than that for the ester or nitro group. Methanol is often used as the solvent and also serves to generate methoxyborohydrides in situ, which are milder and more selective reducing species.[6] The high reactivity of the aldehyde ensures its rapid reduction before the other functional groups can react.[7]

Detailed Protocol:

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 2-formyl-4-nitrobenzoate (1.0 eq) in anhydrous methanol (MeOH) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude alcohol can be purified by flash column chromatography on silica gel.

Method 2: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is an exceptionally mild and selective reducing agent, particularly renowned for its use in reductive amination.[8][9][10][11] Its bulky acetate groups sterically hinder its approach, making it highly selective for unhindered aldehydes over other carbonyls and functional groups like nitro and ester moieties.[8][9][10]

Mechanism of Selectivity: NaBH(OAc)₃ is less basic and delivers its hydride more slowly than NaBH₄. This inherent mildness, combined with steric factors, makes it an excellent choice for complex molecules where chemoselectivity is paramount. It is well-documented to tolerate nitro groups and esters, making it ideal for this specific transformation.[8][10]

Detailed Protocol:

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 2-formyl-4-nitrobenzoate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M).

  • Reagent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the solution in a single portion with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2 x 15 mL).

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Comparative Analysis of Methods

ParameterSodium Borohydride (NaBH₄) Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Selectivity High (temperature-dependent)Excellent
Reaction Temp. 0 °C (requires cooling)Room Temperature
Reaction Time 1-2 hours3-6 hours
Solvent Methanol, EthanolDichloromethane, THF
Cost LowModerate
Work-up Aqueous quench and extractionAqueous quench and extraction
Key Advantage Cost-effective, rapid reactionExceptional selectivity, mild conditions
Key Disadvantage Requires strict temperature controlSlower reaction time, higher cost

Workflow and Decision Making

The selection of the appropriate reagent depends on the specific experimental constraints and desired outcome. The following decision tree can guide the process.

Caption: Decision workflow for reagent selection.

Alternative Method: Luche Reduction

For substrates where even NaBH₄ proves too harsh, the Luche reduction offers an even milder alternative.[12][13][14]

Principle: This method uses a combination of NaBH₄ and a lanthanide salt, typically cerium(III) chloride (CeCl₃·7H₂O), in methanol. The Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating a highly selective hydride attack from the borohydride.[12] This "hardens" the borohydride reagent, making it highly specific for the "hard" carbonyl of the aldehyde. A key advantage is that aldehydes can be selectively reduced in the presence of ketones.[12][13]

Protocol Outline:

  • Dissolve Methyl 2-formyl-4-nitrobenzoate and CeCl₃·7H₂O (1.1 eq) in methanol at room temperature.

  • Cool the mixture to 0 °C.

  • Add NaBH₄ (1.2 eq) portion-wise.

  • Monitor by TLC and perform a standard aqueous work-up.

This method is particularly valuable for complex, acid-sensitive substrates.

Reaction Scheme

Caption: General reaction scheme for selective reduction.

Conclusion

The selective reduction of the formyl group in Methyl 2-formyl-4-nitrobenzoate can be achieved with high fidelity using either sodium borohydride under strict temperature control or sodium triacetoxyborohydride at room temperature. The choice between these reagents should be guided by considerations of cost, reaction time, and the absolute need for chemoselectivity. The protocols provided herein are robust and scalable, offering reliable solutions for researchers in organic synthesis and drug development.

References

  • Organometallics. (2025). Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. ACS Publications.
  • Dalton Transactions. (n.d.). Transfer hydrogenation of aldehydes and ketones catalyzed using an aminophosphinite POCNH pincer complex of Ni(ii). RSC Publishing.
  • ResearchGate. (2025). Chemoselective reduction of carbonyl groups of aromatic nitro carbonyl compounds to the corresponding nitroalcohols using thiourea dioxide.
  • Green Chemistry. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. RSC Publishing. DOI:10.1039/C7GC01603D.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Catalysis Science & Technology. (n.d.). Selectivity-controllable hydrogen transfer reduction of α,β-unsaturated aldehydes over high-entropy catalysts. RSC Publishing.
  • MDPI. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor.
  • The Journal of Organic Chemistry. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications.
  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Book Chapter. (n.d.). Reduction of Aldehydes.
  • Myers, Chem 115. (n.d.). C-N Bond-Forming Reactions: Reductive Amination.
  • Journal of the Chemical Society, Chemical Communications. (n.d.). Reactions of sodium borohydride in acidic media. Selective reduction of aldehydes with sodium triacetoxyborohydride. RSC Publishing.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Wikipedia. (n.d.). Luche reduction.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride.
  • Wikipedia. (n.d.). Sodium borohydride.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • The Journal of Organic Chemistry. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. ACS Publications.
  • Thermo Fisher Scientific. (n.d.). Luche Reduction.
  • Synlett. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.
  • TCI EUROPE N.V. (n.d.). Luche Reduction.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.
  • Canadian Journal of Chemistry. (1989). Chemoselective reductions with sodium borohydride.
  • Name-Reaction.com. (n.d.). Luche reduction.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Benchchem. (2025). Application Notes & Protocols: Methyl 4- Formylbenzoate as a Versatile Precursor for the Synthesis of Novel Antioxidant Compounds.
  • Rhodium. (n.d.). Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride.
  • PMC. (n.d.). 4-Nitrophenyl 2-methylbenzoate.

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates for Methyl 2-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis and troubleshooting of Methyl 2-formyl-4-nitrobenzoate (CAS: 2167295-61-4 or related isomers). This intermediate is notoriously difficult to synthesize in high yield due to the electronic deactivation of the nitro group and the steric/electronic effects of the ortho-substituents.

Topic: Troubleshooting Low Conversion & Yield Optimization Audience: Medicinal Chemists, Process Chemists Status: Active Guide

Core Analysis: Why This Reaction Fails

Before adjusting parameters, you must diagnose how the reaction is failing. The synthesis of Methyl 2-formyl-4-nitrobenzoate typically proceeds via the oxidation of Methyl 2-methyl-4-nitrobenzoate .

Low conversion in this specific transformation is usually caused by three converging factors:

  • Electronic Deactivation: The nitro group at the 4-position strongly withdraws electron density, making the benzylic methyl group (C2) significantly less nucleophilic and resistant to standard radical abstraction or electrophilic attack.

  • Over-Oxidation Risk: Reagents strong enough to oxidize the deactivated methyl group (e.g., KMnO₄, CrO₃) often overshoot the aldehyde, producing the dicarboxylic acid (4-nitrophthalic acid ), which is water-soluble and lost during aqueous workup.

Diagnostic Workflow

Use this logic flow to identify your specific failure mode before selecting a protocol.

TroubleshootingFlow Start Start: Low Yield/Conversion CheckNMR Step 1: Check Crude NMR (Do not column yet) Start->CheckNMR AldehydePeak Is CHO peak (~10.2 ppm) present? CheckNMR->AldehydePeak Yes Yes, but small integral AldehydePeak->Yes Incomplete Rxn No No CHO peak visible AldehydePeak->No Wrong Product? CheckAcid Check for Acid (-COOH) Broad peak >11 ppm? Yes->CheckAcid CheckAcetal Check for Acetal/Lactol Methine singlet ~6.0-6.8 ppm? No->CheckAcetal AcidFound Diagnosis: Over-Oxidation Action: Switch to Radical Bromination CheckAcid->AcidFound Yes AcetalFound Diagnosis: Masked Aldehyde Action: Acidic Hydrolysis Workup CheckAcetal->AcetalFound Yes NothingFound Diagnosis: Failed Activation Action: Switch to Enamine Route CheckAcetal->NothingFound No

Figure 1: Diagnostic logic for troubleshooting reaction outcomes.

Recommended Protocols (Troubleshooting Guides)

If direct oxidation (e.g., SeO₂, CAN, or MnO₂) has failed, switch to one of the following two high-reliability routes.

Protocol A: The "Enamine" Route (Best for Purity)

Mechanism: Exploits the acidity of the benzylic protons (enhanced by the p-nitro group) to form an enamine, which is then oxidatively cleaved. This avoids the over-oxidation problem entirely.

Target Reaction: Ar-CH3 + DMF-DMA → Ar-CH=CH-NMe2 → [NaIO4] → Ar-CHO

Step-by-Step Guide:

  • Enamine Formation:

    • Dissolve Methyl 2-methyl-4-nitrobenzoate (1.0 eq) in anhydrous DMF (0.5 M).

    • Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (3.0 - 5.0 eq).

    • Critical Step: Heat to 110–130°C in a sealed tube or under reflux.

    • Troubleshooting: If conversion is low after 4h, add another 2.0 eq of DMF-DMA. The product should be a deep red/purple solid (enamine).

    • Remove solvent/excess reagent completely under high vacuum.

  • Oxidative Cleavage:

    • Dissolve the crude red enamine in THF:Water (1:1) .

    • Add NaIO4 (3.0 eq) at 0°C.

    • Stir at room temperature for 2–4 hours. A precipitate (NaIO3) will form.

    • Filter, extract with EtOAc, and wash with brine.

Why this works: The nitro group actually helps this reaction by acidifying the methyl protons, facilitating the initial attack on DMF-DMA.

Protocol B: The "Gem-Dibromide" Route (Best for Scale)

Mechanism: Radical bromination followed by silver-mediated hydrolysis. This is more robust than direct oxidation for deactivated rings.

Target Reaction: Ar-CH3 → Ar-CHBr2 → Ar-CHO

Step-by-Step Guide:

  • Bromination:

    • Suspend substrate in CCl4 or PhCF3 (Trifluorotoluene is greener/safer).

    • Add NBS (2.2 eq) and AIBN (0.1 eq).

    • Critical Step: Reflux with visible light irradiation (500W halogen lamp) for 6–12 hours.

    • Troubleshooting: Ensure the solution is anhydrous.[1] If the reaction stalls at the mono-bromide (Ar-CH2Br), add 0.5 eq more NBS and fresh initiator.

  • Hydrolysis:

    • Dissolve the crude gem-dibromide in Acetone:Water (4:1) .

    • Add AgNO3 (2.2 eq) dissolved in minimum water. (Alternatively, use CaCO3 under reflux for a cheaper, slower variant).

    • Stir in the dark for 2–6 hours. AgBr precipitates immediately.

    • Filter and extract.[2][3][4][5]

Analytical Data & Reference Values

Use this table to verify your intermediate species.

Species1H NMR Diagnostic Peak (CDCl3)AppearanceTroubleshooting Note
Starting Material 2.65 ppm (s, 3H, Ar-CH3)White/Pale Yellow SolidIf this peak persists, check initiator (AIBN) freshness.
Mono-Bromide 4.85 ppm (s, 2H, Ar-CH2Br)Yellow SolidCommon stall point. Increase temp or light intensity.
Gem-Dibromide 7.10–7.30 ppm (s, 1H, Ar-CHBr2)Yellow/Orange Oil/SolidUnstable on silica. Hydrolyze immediately.
Target Aldehyde 10.2–10.4 ppm (s, 1H, CHO)White/Yellow SolidIf peak is missing, check for acetal (below).
Dimethyl Acetal 5.60 ppm (s, 1H, Ar-CH(OMe)2)OilFormed if MeOH is used in workup. Treat with 1N HCl to revert.

Frequently Asked Questions (FAQs)

Q: My crude NMR shows a complex mixture and no aldehyde peak (~10 ppm), but the mass spec shows the correct mass (+18 or +32). What happened? A: You likely formed the dimethyl acetal (if MeOH was used) or the hemiacetal . The aldehyde group is highly reactive.

  • Fix: Stir your crude mixture in THF with 1M HCl (aq) for 30 minutes at room temperature, then extract. This deprotects the acetal back to the aldehyde.

Q: I am using KMnO4/NaOH and getting very low yields. Why? A: This is the wrong reagent for this substrate. KMnO4 in basic conditions will oxidize the aldehyde immediately to the dicarboxylic acid (4-nitrophthalic acid). Furthermore, the basic conditions can hydrolyze your methyl ester (C1 position).

  • Fix: Switch to the DMF-DMA method (Protocol A) which is non-oxidative until the final cleavage step.

Q: The radical bromination (Protocol B) is stuck at the mono-bromide stage. A: The nitro group deactivates the radical intermediate.

  • Fix 1: Switch solvent to Benzene or Trifluorotoluene (higher boiling point than CCl4).

  • Fix 2: Use a high-intensity light source (halogen lamp) directly next to the flask.

  • Fix 3: Add the NBS in portions (0.5 eq every 2 hours) rather than all at once.

Q: Can I use the Sommelet reaction (Hexamine) on the mono-bromide? A: Yes, but yields are often lower for nitro-substituted systems due to polymer formation. The gem-dibromide hydrolysis (Protocol B) is generally cleaner for this specific electron-deficient scaffold.

References

  • DMF-DMA Enamine Synthesis

    • Context: General method for converting o-nitrotoluenes to aldehydes/indoles.
    • Source: Coe, J. W., & Vetelino, M. G. (1989).
  • Oxidation of Deactivated Methyl Groups

    • Context: Discussion of radical bromination vs.
    • Source: Matano, Y., et al. (2014).[6] Selective oxidation of alcohols used in organic synthesis.[6] Journal of the American Chemical Society.[6] (Relevant context on oxidative selectivity).

  • Hydrolysis of Gem-Dibromides

    • Context: Silver-assisted hydrolysis mechanisms for benzaldehydes.
    • Source:Organic Syntheses, Coll.[3][7] Vol. 5, p. 825 (1973); Vol. 48, p. 109 (1968). (General procedure for deactivated aldehydes).

  • Crystal Structure & Stability

    • Context: Structural analysis of Methyl 4-nitrobenzoate derivatives, highlighting the planar stability and potential for intermolecular interactions that complic
    • Source: Wu, H., et al. (2009). Methyl 4-nitrobenzoate.[1][8][9][10][11] Acta Crystallographica Section E.

Sources

Technical Support Center: Methyl 2-formyl-4-nitrobenzoate Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Golden Standard" Storage Protocol

As a Senior Application Scientist, I often see degradation in this class of compounds (nitro-substituted benzaldehydes/benzoates) not because of a single catastrophic error, but due to the accumulation of minor environmental stressors.

Methyl 2-formyl-4-nitrobenzoate (CAS: 2167295-61-4) presents a dual-stability challenge :

  • The Aldehyde (C-2): Susceptible to radical auto-oxidation to a carboxylic acid.

  • The Methyl Ester (C-1): Susceptible to hydrolysis. The electron-withdrawing nitro group at C-4 significantly increases the electrophilicity of the ester carbonyl, making it more sensitive to moisture than a standard methyl benzoate.

Optimal Storage Matrix
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term >30 days)Lowers the kinetic energy available for hydrolysis and auto-oxidation reactions.
Atmosphere Argon or Nitrogen (Inert)Displaces atmospheric oxygen to prevent the radical chain reaction that converts the formyl group to a carboxylic acid.
Humidity <10% RH (Desiccated)Moisture is the primary enemy. Water attacks the electron-deficient ester bond, leading to hydrolysis.
Light Amber Glass / Foil Nitro compounds are photosensitive. UV/Visible light can induce radical formation, accelerating degradation.
Container Glass with Teflon-lined cap Avoid plastics that may leach plasticizers or are permeable to oxygen.

Troubleshooting Guide: Symptom-Based Diagnostics

Use this guide to diagnose the specific chemical failure occurring in your sample.

Symptom A: The solid has turned from pale yellow to deep orange/brown.
  • Diagnosis: Photochemical Degradation & Radical Formation.

  • Mechanism: Nitro-aromatics are chromophores. Exposure to light excites the

    
    -system, potentially generating radicals that lead to oligomerization or azo-coupling side reactions.
    
  • Corrective Action:

    • Check purity via TLC or HPLC. If purity is >95%, recrystallize.

    • Future Prevention: Wrap all storage vials in aluminum foil or use amber glass exclusively.

Symptom B: H NMR shows a new broad singlet at ~10-13 ppm and loss of the aldehyde singlet (~10.4 ppm).
  • Diagnosis: Oxidation of the Formyl Group.

  • Mechanism: Atmospheric oxygen reacts with the aldehyde (C-2) to form Methyl 4-nitrophthalate (conversion of aldehyde to carboxylic acid).

  • Corrective Action:

    • This is irreversible. The sample must be repurified (column chromatography).

    • Future Prevention: Store under Argon. Always backfill the headspace of the vial with inert gas after use.

Symptom C: H NMR shows loss of the methyl singlet (~3.9 ppm) and appearance of a broad acid peak.
  • Diagnosis: Hydrolysis of the Ester. [1]

  • Mechanism: Moisture attack on the ester carbonyl. The product is 2-formyl-4-nitrobenzoic acid.

  • Root Cause: The 4-nitro group pulls electron density from the ring, making the ester carbon highly positive (electrophilic) and "hungry" for water.

  • Corrective Action:

    • Resynthesize or re-esterify (MeOH/H2SO4).

    • Future Prevention: Store in a desiccator. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation.

Visualization of Degradation Pathways

The following diagram illustrates the two primary chemical threats to your compound. Understanding these pathways is key to prevention.

G Compound Methyl 2-formyl- 4-nitrobenzoate (Target) Acid 2-Formyl-4-nitrobenzoic acid (Hydrolysis Product) Compound->Acid Hydrolysis (Ester Cleavage) OxProd Methyl 2-carboxy- 4-nitrobenzoate (Oxidation Product) Compound->OxProd Auto-oxidation (Aldehyde -> Acid) PhotoProd Degradation Oligomers (Color Change) Compound->PhotoProd Photolysis Water Moisture (H₂O) Water->Acid Oxygen Oxygen (O₂) Oxygen->OxProd Light UV/Vis Light Light->PhotoProd

Figure 1: Primary degradation pathways. Note that the electron-deficient ring accelerates the hydrolysis pathway compared to standard benzoates.

Advanced Handling Workflow

To maximize stability during active use, follow this "Self-Validating" workflow.

Workflow Start Remove from Cold Storage (-20°C) Equilibrate Equilibrate to Room Temp (30 mins, Unopened) Start->Equilibrate Prevents Condensation Inspect Visual Inspection (Yellow Solid?) Equilibrate->Inspect Open Open in Low Humidity (<40% RH) Inspect->Open Aliquot Weigh Aliquot Quickly Open->Aliquot Purge Purge Headspace (Argon/N₂) Aliquot->Purge Critical Step Seal Seal with Parafilm Purge->Seal Return Return to Cold Storage Seal->Return

Figure 2: Standard Operating Procedure (SOP) for handling sensitive nitro-benzoate intermediates.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: No. Do not store in methanol; transesterification can occur, or trace water in the solvent will hydrolyze the ester over time. DMSO is hygroscopic and will pull water from the air, accelerating hydrolysis. Always store as a dry solid .

Q: I need to dry the compound. Can I use a vacuum oven? A: Yes, but with caution.

  • Max Temp: 35°C.

  • Pressure: High vacuum.

  • Warning: Do not apply high heat (>50°C) as nitro compounds can be thermally unstable, and the aldehyde may sublime or polymerize.

Q: Why is my yield low when using this in a reductive amination? A: If the compound was stored improperly, the aldehyde may have oxidized to the acid. The acid will not participate in reductive amination, effectively lowering your molar equivalent of active electrophile. Always verify the aldehyde peak via NMR or TLC before committing to expensive downstream steps.

References

  • PubChem. (2025).[2] Methyl 2-methyl-4-nitrobenzoate (Structural Analog Stability Data). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Master Organic Chemistry. (2013). Factors That Stabilize Free Radicals (Aldehyde Auto-oxidation Mechanisms). Retrieved October 26, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters: Stability and Reactivity. Retrieved October 26, 2025, from [Link]

Sources

Minimizing side reactions during Methyl 2-formyl-4-nitrobenzoate reduction

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Chemoselectivity & Side Reaction Mitigation

Executive Summary: The Chemoselectivity Triangle

Methyl 2-formyl-4-nitrobenzoate presents a classic challenge in organic synthesis: a "Chemoselectivity Triangle." You have three reducible functional groups with overlapping reactivity profiles:

  • Aldehyde (-CHO): The most electrophilic; usually the primary target (e.g., for reduction to benzyl alcohol).

  • Nitro (-NO₂): Electron-withdrawing; susceptible to reduction by metals or high-energy hydride transfer.

  • Ester (-COOMe): Generally robust to borohydrides but susceptible to hydrolysis or transesterification.

The Primary Hazard: The reduction of the aldehyde at the ortho position to the ester creates a transient benzyl alcohol that is kinetically primed for spontaneous lactonization , forming 6-nitrophthalide (5-nitroisobenzofuran-1(3H)-one).

This guide addresses the minimization of side reactions during the Selective Reduction of the Aldehyde , while preserving the nitro and ester moieties.

Troubleshooting Guides & FAQs

Issue 1: "My product spontaneously cyclized to a solid (Lactonization)."

User Query: "I successfully reduced the aldehyde using NaBH₄ in Methanol. However, upon workup, I isolated a solid that does not match the NMR of the open-chain alcohol. It appears to be the lactone. How do I stop this?"

Root Cause: This is the Thorpe-Ingold Effect (or proximity effect). The ortho-hydroxymethyl group formed after reduction is positioned perfectly to attack the adjacent methyl ester. This intramolecular transesterification releases methanol and forms the thermodynamically stable 5-membered lactone ring (phthalide).

Technical Solution: If the open-chain alcohol (Methyl 2-(hydroxymethyl)-4-nitrobenzoate) is your absolute target, you are fighting thermodynamics.

  • Avoid Acidic Workup: Lactonization is acid-catalyzed. Quench with a basic buffer (Sat. NaHCO₃) rather than HCl.

  • Temperature Control: Keep the reaction and workup at

    
    .
    
  • Immediate Protection: You cannot store the open-chain alcohol. You must trap it in situ or immediately upon isolation (e.g., as a TBDMS ether or Acetate).

Scientist's Note: In 90% of drug development campaigns (e.g., PARP inhibitors), the lactone is actually the desired intermediate. Verify if your downstream step actually requires the open chain.

Issue 2: "The Nitro group is reducing (browning) or I see azo-impurities."

User Query: "I am using standard NaBH₄, but I see darkening of the reaction mixture and loss of the nitro signal in LCMS. I thought Borohydride doesn't reduce nitro groups?"

Root Cause: While pure


 is inert to nitro groups, transition metal contamination  (ppm levels of Ni, Co, or Pd in your stir bar, solvent, or glassware) can catalyze the reduction of 

to amines or azo-linkages. Furthermore, the electron-deficient nature of the ring (due to the ester and nitro groups) makes the nitro group more susceptible to single-electron transfer (SET) processes.

Technical Solution: The Luche Reduction Switch to Luche Conditions (Cerium(III) Chloride).

  • Mechanism:

    
     acts as a Lewis acid that coordinates selectively to the carbonyl oxygen, increasing its electrophilicity.[1] This accelerates the 1,2-reduction of the aldehyde, allowing you to run the reaction at lower temperatures (
    
    
    
    to
    
    
    ) and shorter times, kinetically outcompeting the nitro reduction.
  • Protocol: Add 1.1 eq of

    
     to the methanol solution before adding 
    
    
    
    .
Issue 3: "I am observing Transesterification or Acetal formation."

User Query: "My methyl ester is converting to an ethyl ester (when using EtOH), or the aldehyde is converting to a dimethyl acetal."

Root Cause:

  • Transesterification: The alkoxide intermediate generated during reduction is a nucleophile. If you use Ethanol as a solvent, the ethoxide can attack the methyl ester.

  • Acetal Formation: In the presence of Lewis acids (like

    
    ) or protic acids, methanol reacts with the aldehyde to form the dimethyl acetal, which is inert to reduction.
    

Technical Solution:

  • Matched Solvents: Always use the alcohol corresponding to the ester. For Methyl 2-formyl-4-nitrobenzoate, you must use Methanol . Do not use Ethanol.

  • Cosolvent System: If solubility is poor in MeOH, use a THF/MeOH (4:1) mixture.

  • Order of Addition: To prevent acetal formation (which is reversible but annoying), add the reducing agent immediately after the Lewis acid, or ensure the solution is not left standing with

    
     for long periods before reduction.
    

Comparative Data: Reducing Agent Selection

Reducing AgentSelectivity (Aldehyde)Risk: Nitro ReductionRisk: Ester ReductionRisk: LactonizationRecommendation

/ MeOH
HighLow (unless heated/metal contam.)LowVery High Standard (if lactone is desired)
Luche (

)
Excellent Very Low NegligibleVery High Preferred (Highest Purity)

NoneHigh (Reduces to amine)High (Reduces to diol)N/A (Forms diol)Avoid
DIBAL-H (-78°C) ModerateLowModerate (to aldehyde)HighAvoid (Overkill)

Low (Too mild)NoneNoneLowIneffective (pH dependent)

Validated Experimental Protocol

Protocol: Luche Reduction of Methyl 2-formyl-4-nitrobenzoate

Targeting the Alcohol (pre-lactone intermediate) with maximum chemoselectivity.

Reagents:

  • Substrate: 1.0 equiv

  • Cerium(III) Chloride Heptahydrate (

    
    ): 1.1 equiv
    
  • Sodium Borohydride (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ): 1.2 equiv
    
  • Solvent: Methanol (HPLC Grade) [0.2 M concentration]

Step-by-Step:

  • Dissolution: Charge the reaction vessel with Methyl 2-formyl-4-nitrobenzoate and Methanol. Stir until dissolved.

  • Lewis Acid Activation: Add

    
     in one portion. Stir for 5–10 minutes at room temperature. The solution may turn slightly yellow; this is normal complexation.
    
  • Cooling: Cool the mixture to

    
      using an ice bath.
    
  • Reduction: Add

    
     portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
    
  • Monitoring: Monitor by TLC (System: 30% EtOAc/Hexane). The aldehyde spot should disappear within 15–30 minutes.

  • Quench (Critical):

    • If Open Chain desired: Pour into ice-cold Sat.

      
       or 
      
      
      
      . Extract immediately with EtOAc.
    • If Lactone desired: Add 1M HCl slowly to pH 3-4 and stir for 1 hour. The product will likely precipitate as the phthalide.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the "Lactonization Trap."

ReactionPathways Start Methyl 2-formyl- 4-nitrobenzoate Intermediate Alkoxide Intermediate Start->Intermediate NaBH4 / CeCl3 (Luche Reduction) Amine Side Product: Amino-aldehyde Start->Amine Metal Contamination or High Temp Diol Side Product: Benzylic Diol (Ester Reduction) Start->Diol LiAlH4 or Excess NaBH4 (Heat) Alcohol Methyl 2-(hydroxymethyl)- 4-nitrobenzoate (Open Chain Alcohol) Intermediate->Alcohol Basic/Neutral Workup Lactone 6-Nitrophthalide (Lactone Product) Alcohol->Lactone Spontaneous Cyclization (Acidic/Thermal)

Caption: Figure 1. Chemoselective reduction pathways.[1][2][3][4] The green path represents the desired kinetic control. The red dashed path represents the thermodynamic sink (lactonization).

References

  • Luche, J. L. (1978).[3][5] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[3] Journal of the American Chemical Society, 100(7), 2226–2227.[3]

  • Gemal, A. L., & Luche, J. L. (1981).[3][5] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454–5459.

  • Nutaitis, C. F., & Gribble, G. W. (1983). "Selective reduction of aldehydes and ketones with sodium borohydride in acidic media." Tetrahedron Letters, 24(40), 4287-4290.
  • Bae, J. W., et al. (2000). "Selective reduction of nitro compounds to amines." Tetrahedron Letters, 41(17), 2999-3003.
  • Clayden, J., Greeves, N., & Warren, S. (2012).[6] Organic Chemistry. Oxford University Press. (Standard reference for chemoselectivity of Borohydrides vs. Aluminohydrides).

Sources

Removing unreacted precursors from Methyl 2-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the purification of Methyl 2-formyl-4-nitrobenzoate (MFNB) .

Subject: Removing Unreacted Precursors from Methyl 2-formyl-4-nitrobenzoate CAS: 2167295-61-4 (Target) | Context: Intermediate for PARP inhibitors/Anticancer agents Analyst: Senior Application Scientist, Separation Chemistry Division[1][2][3][4]

Executive Summary & Diagnostic

Purifying Methyl 2-formyl-4-nitrobenzoate (MFNB) is chemically treacherous because the most common precursor, Methyl 2-methyl-4-nitrobenzoate , shares nearly identical polarity and solubility profiles with the product.[1][2][3][4] Standard silica chromatography often fails to resolve these two spots effectively.

Before initiating a protocol, confirm your impurity profile using the diagnostic table below.

impurity Diagnostic Table
Impurity TypeOrigin1H NMR Signature (CDCl3)TLC Behavior (Hex/EtOAc)
Methyl Precursor (Methyl 2-methyl-4-nitrobenzoate)Incomplete Oxidationδ 2.6–2.8 ppm (Ar-CH3 singlet).[1][2] No aldehyde peak.Co-elutes or runs slightly faster than product.
Acid Precursor (2-formyl-4-nitrobenzoic acid)Hydrolysis or Incomplete EsterificationBroad singlet >11 ppm (COOH).[1][2]Stays at baseline or streaks heavily.
Dimethyl Acetal (Side Product)Reaction in MeOH/H+Two singlets ~3.3 ppm (Methoxy). Aldehyde proton disappears; methine proton appears ~5.5 ppm.Runs significantly faster (less polar) than aldehyde.
Target Molecule (MFNB)--δ ~10.4 ppm (Aldehyde singlet). δ ~4.0 ppm (Ester methyl).Distinct spot (Rf ~0.4 in 30% EtOAc/Hex).

Troubleshooting Protocols (Q&A Format)

Q1: I have unreacted "Methyl" precursor (Methyl 2-methyl-4-nitrobenzoate) co-eluting with my product. How do I separate them?

The Issue: Both compounds are non-polar nitro-esters.[1][2] Silica gel cannot easily distinguish the methyl group from the formyl group. The Solution: Use Bisulfite Adduct Purification (The "Chemical Hook") . Mechanism: The aldehyde functionality in MFNB reacts with Sodium Bisulfite (NaHSO3) to form a water-soluble sulfonate salt.[1] The methyl precursor cannot react and remains in the organic layer.

Protocol A: Bisulfite Phase-Switch Isolation
  • Step 1 (Adduct Formation): Dissolve your crude mixture in Ethyl Acetate (EtOAc) (10 mL/g). Add an equal volume of saturated aqueous NaHSO3 .

  • Step 2 (The Switch): Vigorously stir/shake for 30–60 minutes. The aldehyde converts to the water-soluble adduct.[1][2]

  • Step 3 (Wash): Separate layers. Keep the Aqueous Layer (contains your product).

    • Critique: Wash the aqueous layer 2x with fresh EtOAc to remove all traces of the unreacted methyl precursor.

  • Step 4 (Regeneration - CRITICAL):

    • Warning: Do NOT use NaOH to regenerate the aldehyde. High pH will hydrolyze your methyl ester to the carboxylic acid.

    • Correct Method: Add fresh DCM to the aqueous layer. Cool to 0°C. Slowly add 1M HCl or Formaldehyde (37% aq) while stirring.

    • Why? Acid reverses the equilibrium, releasing SO2 gas.[3][4] Formaldehyde acts as a "sacrificial aldehyde," stealing the bisulfite to form a more stable adduct, releasing your MFNB.[3][4]

  • Step 5 (Extraction): The regenerated MFNB migrates back into the DCM. Dry (MgSO4) and concentrate.

BisulfiteWorkflow Start Crude Mixture (Aldehyde + Methyl Impurity) Bisulfite Add Sat. NaHSO3 (aq) + EtOAc Vigorous Stirring Start->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Contains Methyl Impurity) PhaseSep->OrgLayer Non-Aldehydes AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Target Adduct Discard Discard Organic Layer OrgLayer->Discard Regen Regeneration Step Add DCM + Formaldehyde or mild HCl AqLayer->Regen FinalSep Phase Separation Regen->FinalSep FinalOrg Organic Layer (Pure MFNB) FinalSep->FinalOrg FinalAq Aqueous Waste (Bisulfite/Formaldehyde) FinalSep->FinalAq

Caption: Flowchart demonstrating the "Phase-Switch" logic to separate MFNB from non-aldehyde impurities without chromatography.

Q2: My product is stuck at the baseline or streaking on TLC.

The Issue: Presence of 2-formyl-4-nitrobenzoic acid .[2][3][4] This occurs if the starting material wasn't fully esterified or if the ester hydrolyzed during workup. The Solution: Bicarbonate Scavenging .

Protocol B: The pH Differential Wash
  • Dissolve crude in DCM (avoid EtOAc if possible, as it can hold onto wet acids).

  • Wash with Saturated NaHCO3 (aq) .

  • Mechanism: The carboxylic acid (pKa ~3-4) is deprotonated by bicarbonate (pKa ~10) to form a water-soluble sodium carboxylate.[1][2] The MFNB ester remains neutral and organic.

  • Verification: Acidify a small aliquot of the aqueous wash with HCl. If a precipitate forms, you successfully removed the acid impurity.[3][4]

Q3: The NMR shows "extra" methyl peaks and no aldehyde proton.

The Issue: Acetal Formation . If you synthesized MFNB using methanol and acid (Fischer esterification conditions), the aldehyde likely reacted with the solvent to form a dimethyl acetal.[4] The Solution: Mild Hydrolysis .

Protocol C: Acetal Reset
  • Dissolve the acetal-contaminated oil in Acetone/Water (4:1) .

  • Add a catalytic amount of p-Toluenesulfonic acid (pTsOH) (approx 5 mol%).

  • Stir at room temperature for 2 hours.

  • Monitor: Watch for the reappearance of the aldehyde peak at 10.4 ppm on NMR.

  • Workup: Neutralize with solid NaHCO3, evaporate acetone, and extract with DCM.

Recommended Recrystallization Systems

If chromatography and chemical washing are insufficient, MFNB can be recrystallized.[3][4] Note that nitro-compounds often "oil out" before crystallizing.[1][2][3][4]

Solvent SystemRatio (v/v)Procedure Notes
EtOAc / Hexanes 1:5Dissolve in min. hot EtOAc. Add Hexanes until turbid. Cool slowly to 4°C.
Methanol PureRisk:[1][2] Can form acetals if heated too long with trace acid. Use only for rapid recrystallization.
IPA (Isopropyl Alcohol) PureGood alternative to MeOH; less likely to form acetals.

References & Authority

  • Bisulfite Purification Mechanism:

    • Source: Kjell, D. P., et al.[3][4] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 1999, 64(15), 5722–5724.[3][4]

    • Relevance: Establishes the stability of esters during bisulfite regeneration if non-aqueous or mild conditions are used.

  • Synthesis & Properties of Nitrobenzoate Esters:

    • Source: Organic Syntheses, Coll.[3][4][5][6][7] Vol. 1, p.372 (1941); Vol. 7, p.36 (1927). "Methyl m-nitrobenzoate."[1][2][3][4]

    • Relevance: Provides foundational solubility and stability data for the nitrobenzoate scaffold.

  • General Purification of Aldehydes:

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[3][4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3][4]

    • Relevance: Standard reference for aldehyde purification via bisulfite adducts.

Sources

Technical Support Center: Navigating the Moisture Sensitivity of Methyl 2-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-formyl-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this moisture-sensitive reagent. Our goal is to equip you with the knowledge to anticipate and mitigate challenges, ensuring the integrity of your experiments and the quality of your results.

Part 1: Understanding the Inherent Moisture Sensitivity

Methyl 2-formyl-4-nitrobenzoate is a polyfunctional aromatic compound featuring a methyl ester, a formyl (aldehyde) group, and a nitro group. This specific combination of functional groups dictates its reactivity and susceptibility to moisture.

FAQ 1: Why is Methyl 2-formyl-4-nitrobenzoate considered moisture-sensitive?

The moisture sensitivity of Methyl 2-formyl-4-nitrobenzoate arises from two primary reactive sites: the methyl ester and the aldehyde functional groups.

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, a chemical reaction with water, which cleaves the ester bond to form 2-formyl-4-nitrobenzoic acid and methanol. This reaction is often catalyzed by acidic or basic conditions but can proceed slowly even with trace amounts of water. The presence of the electron-withdrawing nitro group can influence the rate of this hydrolysis.

  • Aldehyde Hydration: The aldehyde group can react reversibly with water to form a geminal diol (hydrate). While for many aldehydes the equilibrium lies towards the aldehyde, the presence of strong electron-withdrawing groups on the aromatic ring, such as the nitro group, can stabilize the hydrate form, shifting the equilibrium.[1][2]

Part 2: Troubleshooting Experimental Issues

This section addresses common problems encountered during experiments involving Methyl 2-formyl-4-nitrobenzoate that may be linked to moisture contamination.

Troubleshooting Guide
Observed Issue Potential Moisture-Related Cause Recommended Action & Explanation
Inconsistent reaction yields or kinetics. Partial degradation of the starting material via hydrolysis.Quantify the purity of the Methyl 2-formyl-4-nitrobenzoate lot using qNMR or HPLC before use. Ensure rigorous anhydrous reaction conditions are maintained.
Appearance of an unexpected, more polar byproduct in TLC or LC-MS analysis. Formation of 2-formyl-4-nitrobenzoic acid due to ester hydrolysis.Co-spot the reaction mixture with a sample of Methyl 2-formyl-4-nitrobenzoate that has been intentionally exposed to a small amount of water to confirm the identity of the byproduct.
Broad peak or unexpected splitting pattern in ¹H NMR of the starting material. Presence of both the aldehyde and its hydrate form in solution.Dry the NMR solvent (e.g., over molecular sieves) before use. The presence of water in the NMR solvent can lead to the formation of the geminal diol, which will have different chemical shifts for the formyl proton.
Difficulty in achieving complete dissolution in non-polar aprotic solvents. The presence of the more polar hydrolysis product, 2-formyl-4-nitrobenzoic acid.Purify the starting material by recrystallization from a suitable anhydrous solvent system to remove the carboxylic acid impurity.
The solid reagent appears clumpy or sticky. The material has absorbed a significant amount of atmospheric moisture.[3]Do not use the reagent for sensitive reactions. If possible, dry a small amount in a vacuum oven at a temperature below its melting point and re-analyze for purity. For future use, store the reagent under an inert atmosphere.

Part 3: Best Practices for Storage and Handling

Proactive measures are crucial to prevent the degradation of Methyl 2-formyl-4-nitrobenzoate.

FAQ 2: What are the ideal storage conditions for Methyl 2-formyl-4-nitrobenzoate?

To maintain its chemical integrity, Methyl 2-formyl-4-nitrobenzoate should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[4] The use of a desiccator containing an active desiccant is highly recommended for long-term storage.

Desiccant Selection Guide
Desiccant Type Key Properties Best Use Case
Silica Gel (Indicating) Self-indicating (color change upon saturation), easily regenerated.General purpose storage in desiccators.
Molecular Sieves (3Å or 4Å) High affinity for water, can achieve very low humidity levels.Highly sensitive applications; drying solvents.
Calcium Chloride (Anhydrous) High absorptive capacity.Bulk drying in desiccators.
FAQ 3: How should I handle the reagent during an experiment to minimize moisture exposure?

For reactions sensitive to water, employing inert atmosphere techniques is essential.[5][6] This can be achieved using a glovebox or a Schlenk line.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction Setup P1 Oven-dry all glassware (>120°C for at least 4 hours) P2 Assemble glassware hot and cool under a stream of inert gas P1->P2 Critical for removing adsorbed water H3 Transfer solid to the reaction flask under a positive pressure of inert gas P2->H3 Ensures inert atmosphere H1 Equilibrate reagent container to room temperature in a desiccator H2 Weigh reagent quickly in a dry environment (glovebox or on a balance with a draft shield) H1->H2 Prevents condensation H2->H3 R1 Use anhydrous solvents H3->R1 R2 Maintain a slight positive pressure of inert gas throughout the reaction R1->R2

Inert atmosphere handling workflow.

Part 4: Analytical Detection of Moisture-Induced Degradation

Regular quality control of your Methyl 2-formyl-4-nitrobenzoate stock is recommended, especially if it has been stored for an extended period or if you suspect contamination.

FAQ 4: How can I detect the hydrolysis product, 2-formyl-4-nitrobenzoic acid, in my sample?

¹H NMR spectroscopy is a powerful tool for detecting the presence of the hydrolysis product.

Proton Methyl 2-formyl-4-nitrobenzoate 2-formyl-4-nitrobenzoic acid Rationale for Shift
-CHO ~10.5 ppm~10.5 ppmThe aldehyde proton is highly deshielded and its environment is largely unchanged.
-COOCH₃ ~4.0 ppmAbsentThe methyl ester protons are absent in the hydrolysis product.
-COOH Absent>11 ppm (broad singlet)The carboxylic acid proton is highly deshielded and often exchanges with residual water, leading to a broad signal.
Aromatic Protons 8.0 - 8.8 ppm8.1 - 8.9 ppmSlight shifts in the aromatic region are expected upon conversion of the ester to a carboxylic acid.

Note: Exact chemical shifts are solvent-dependent.

The appearance of a broad singlet above 11 ppm and the disappearance of the methyl ester singlet around 4.0 ppm are clear indicators of hydrolysis.

FAQ 5: How can I quantify the water content in my solid sample?

Karl Fischer titration is the gold standard for accurately determining the water content in solid samples.[7][8][9][10][11] This technique is highly specific to water and can detect even trace amounts.

G reagents I₂ + SO₂ + 2H₂O products 2HI + H₂SO₄ reagents->products Bunsen Reaction

Core reaction of Karl Fischer titration.

This reaction is carried out in the presence of a base and a solvent (typically methanol). The amount of iodine consumed is directly proportional to the amount of water present in the sample.

References

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Why do the nitro groups change the relative leaving tendencies of... | Study Prep in Pearson+. Pearson+. [Link]

  • Reactions of Aldehydes and Ketones with Water. Chemistry Steps. [Link]

  • Karl Fischer Method of Moisture Determination. QAQC Lab. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Nature. [Link]

  • Moisture Content by Karl Fischer Titration. ARDL. [Link]

  • Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate. [Link]

  • Aldehyde. Wikipedia. [Link]

  • BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Annual Reviews. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]

  • Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]

  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. PMC. [Link]

  • Theoretical study of aliphatic and aromatic esters hydrolysis. ResearchGate. [Link]

  • Microbial degradation of nitroaromatic compounds. ResearchGate. [Link]

  • 12.8: Reactions of Aldehydes and Ketones with Water. Chemistry LibreTexts. [Link]

  • Aldehydes and Ketones. MSU chemistry. [Link]

  • Summary of the rate constants for the hydrolysis of p- nitrophenyl esters in water at 30 ' C and I = 0 . 2 ~. ResearchGate. [Link]

  • Nitroaromatic Compounds, From Synthesis to Biodegradation. PubMed. [Link]

  • Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Imperial College London. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Conformational Analysis of MαNP Esters, Powerful Chiral Resolution and1H NMR Anisotropy Tools – Aromatic Geometry and Solvent Effects on Δδ Values. ResearchGate. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. PMC. [Link]

  • nitro-ester-amid_simple. SlidePlayer. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • Handling of Hygroscopic Products System-Technik. Scribd. [Link]

  • Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube. [Link]

  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. PubMed. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

  • best practices for working with a moisture sensitive/rt-melting point chemical (Pentafluorophenol) to make esters? I've made NHS esters successfully but my product with PFP isn't appearing according to NMR. Reddit. [Link]

  • Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane. ResearchGate. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]

  • 1 1.1. General. All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel un. The Royal Society of Chemistry. [Link]

  • Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate. [Link]

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Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of Methyl 2-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Ionization Modalities for the Structural Elucidation of Methyl 2-formyl-4-nitrobenzoate Content Type: Technical Comparison Guide

Executive Summary

Methyl 2-formyl-4-nitrobenzoate (MFNB) is a critical pharmacophore intermediate, frequently utilized in the synthesis of isoindolinones and other heterocyclic bioactive agents. Its structural integrity—specifically the retention of the ortho-formyl and para-nitro functionalities relative to the ester—is paramount during drug development.

This guide compares the analytical performance of Electron Ionization (EI) via GC-MS (the traditional standard) versus Electrospray Ionization (ESI) via LC-MS/MS (the modern alternative). While EI provides a rigorous structural fingerprint essential for isomer differentiation, ESI offers superior sensitivity for trace impurity analysis. This document details the fragmentation pathways, experimental protocols, and decision-making frameworks for researchers characterizing MFNB.

Structural Logic & Fragmentation Mechanics

To interpret the mass spectrum of MFNB (


, MW: 209.16), one must understand the competing lability of its three substituents. The fragmentation is driven by the stability of the resulting carbocations and the "ortho effect" caused by the proximity of the methyl ester and the formyl group.
The Competitors: EI vs. ESI
  • Electron Ionization (EI, 70 eV): A "hard" ionization technique that imparts significant internal energy, causing extensive fragmentation. This is ideal for confirming the substituent positions.

  • Electrospray Ionization (ESI): A "soft" ionization technique yielding primarily protonated molecules

    
    . Fragmentation requires Collision-Induced Dissociation (CID).
    
Predicted Fragmentation Pathway (EI)

The EI spectrum is dominated by


-cleavage adjacent to the carbonyl groups.
  • Molecular Ion (

    
    ):  m/z 209.
    
  • Base Peak Formation (

    
    ):  Cleavage of the methoxy group from the ester is the most energetically favorable pathway, yielding the acylium ion at m/z 178.
    
  • Secondary Decarbonylation (

    
    ):  The acylium ion loses carbon monoxide to form a phenyl cation at m/z 150.
    
  • Nitro Group Loss: Characteristic loss of

    
     (46 Da) or 
    
    
    
    (30 Da).
Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic degradation of MFNB under hard ionization, highlighting the critical m/z transitions.

MFNB_Fragmentation M_Ion Molecular Ion (M+) m/z 209 (C9H7NO5) Acylium Acylium Ion [M - OCH3]+ m/z 178 M_Ion->Acylium - OCH3 (31 Da) NitroLoss Nitro Loss [M - NO2]+ m/z 163 M_Ion->NitroLoss - NO2 (46 Da) OrthoCyclic Ortho-Effect Cyclic Ion (Loss of CH3OH) m/z 177 M_Ion->OrthoCyclic - CH3OH (32 Da) (Ortho rearrangement) Phenyl Substituted Phenyl [m/z 178 - CO]+ m/z 150 Acylium->Phenyl - CO (28 Da)

Figure 1: Predicted Electron Ionization (EI) fragmentation tree for Methyl 2-formyl-4-nitrobenzoate showing primary cleavage pathways.

Performance Comparison: EI vs. ESI

The choice between GC-MS (EI) and LC-MS (ESI) depends on the analytical goal: Identification vs. Quantification .

Table 1: Comparative Performance Metrics
FeatureElectron Ionization (GC-MS)Electrospray Ionization (LC-MS)
Primary Ion Observed

(Radical Cation)

or

Structural Information High. Rich fragmentation pattern allows for library matching (NIST) and isomer distinction.Low (without MS/MS). Primarily gives molecular weight. Requires CID for fragments.
Sensitivity (LOD) Moderate (ng range). Good for purity checks.High (pg range). Excellent for trace impurity analysis.
Sample Preparation Requires volatile solvent (DCM, Ethyl Acetate). Sample must be thermally stable.Compatible with aqueous/organic mixes (MeOH/Water).
Differentiation Power Can distinguish 4-nitro from 5-nitro isomers via ortho-effect intensities.Difficult to distinguish isomers without chromatographic separation.
Expert Insight: The Ortho Effect

In EI MS, the 2-formyl and 1-carboxylate groups are ortho to each other. This proximity facilitates a hydrogen transfer rearrangement (McLafferty-like), often leading to the elimination of methanol (32 Da) or water (18 Da). This specific fragmentation is absent in meta or para isomers (e.g., Methyl 3-formyl-4-nitrobenzoate), making EI the superior choice for structural verification [1].

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating internal standards.

Protocol A: GC-MS Structural Elucidation (EI)

Objective: Confirm molecular structure and purity >98%.

  • Sample Preparation:

    • Dissolve 1 mg MFNB in 1 mL Dichloromethane (HPLC Grade).

    • Internal Standard: Add 10 µL of Methyl Benzoate solution (100 µg/mL). Reasoning: Methyl benzoate shares the ester functionality but lacks the nitro/formyl groups, acting as a retention time anchor.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 60°C (1 min hold)

      
       20°C/min to 280°C (3 min hold).
      
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI at 70 eV.

    • Scan Range: m/z 40–400.

  • Validation Check: The ratio of m/z 178 (Base Peak) to m/z 209 (Molecular Ion) should remain constant (

    
     5%) across the peak width.
    
Protocol B: LC-MS/MS Trace Analysis (ESI)

Objective: Quantify trace degradation products or impurities.

  • Sample Preparation:

    • Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.

  • LC Parameters:

    • Column: C18 Reverse Phase (2.1 x 50mm, 1.7µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

  • MS Parameters:

    • Mode: Positive ESI (

      
       expected at m/z 210).
      
    • Capillary Voltage: 3.5 kV.

    • MRM Transition: 210

      
       179 (Loss of OCH3) for quantitation.
      

Decision Framework: Which Method to Choose?

The following workflow guides the researcher to the correct instrument based on the stage of drug development.

Workflow_Selection Start Start: MFNB Analysis Goal Define Goal Start->Goal SynthCheck Synthesis Confirmation (Isomer Purity) Goal->SynthCheck Chemical Purity BioAssay Biological Assay (Metabolite ID) Goal->BioAssay Trace/Bio-matrix SelectEI Select GC-MS (EI) Focus: Fingerprinting SynthCheck->SelectEI Need Structural Proof SelectESI Select LC-MS (ESI) Focus: Sensitivity BioAssay->SelectESI Need High Sensitivity Result1 Verify m/z 178/209 Ratio Check Ortho-effect SelectEI->Result1 Result2 Monitor [M+H]+ 210 MRM Quantitation SelectESI->Result2

Figure 2: Decision matrix for selecting ionization modalities based on experimental requirements.

Conclusion

For Methyl 2-formyl-4-nitrobenzoate, GC-MS with Electron Ionization is the recommended gold standard for chemical characterization . The ability of EI to induce specific fragmentation pathways—particularly the loss of the methoxy group (m/z 178) and subsequent CO loss—provides a definitive structural proof that ESI cannot match without complex MS/MS experiments. However, for pharmacokinetic studies requiring picogram-level detection in plasma, ESI remains the necessary alternative.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing the rules of ortho-effects and nitro-aromatic fragmentation).

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. (Source for standard ionization energies and fragmentation probabilities).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative guide on combining MS data with IR/NMR for nitrobenzoate derivatives).

Structural Elucidation & Comparative 13C NMR Analysis: Methyl 2-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural elucidation and 13C NMR analysis of Methyl 2-formyl-4-nitrobenzoate , a critical intermediate in the synthesis of isoindolinones and other nitrogen-containing heterocycles.

This guide moves beyond simple peak listing; it compares solvent performance (CDCl₃ vs. DMSO-d₆) and provides a logic-based assignment workflow essential for distinguishing this molecule from its regioisomers.

Executive Summary & Compound Profile

Methyl 2-formyl-4-nitrobenzoate presents a unique spectroscopic challenge due to the presence of three electron-withdrawing groups (Ester, Aldehyde, Nitro) on a single benzene ring.[1][2][3] This creates a highly deshielded aromatic system with significant signal overlap potential.[3]

  • CAS: 2167295-61-4 (or related analogs depending on specific substitution patterns)[1][2][3]

  • Molecular Formula: C9H7NO5[1][3]

  • Molecular Weight: 209.16 g/mol [3]

  • Core Application: Precursor for reductive amination cyclizations (e.g., Lenalidomide analogs).[1][3]

The Analytical Challenge

Distinguishing the formyl carbonyl (~189 ppm) from the ester carbonyl (~165 ppm) is trivial. The real difficulty lies in assigning the aromatic quaternary carbons (C1, C2, C4) which are all substituted with electron-withdrawing groups, leading to close chemical shift values (135–150 ppm range).

Comparative Assessment: Solvent Selection

The choice of solvent drastically alters the resolution of the aromatic region and the stability of the aldehyde moiety.

FeatureChloroform-d (CDCl₃) Dimethyl Sulfoxide-d₆ (DMSO-d₆) Senior Scientist Recommendation
Solubility Moderate.[1][2][3] Nitro groups reduce solubility; may require heating.[3]Excellent. Dissolves highly polar nitro-aromatics instantly.[2][3]DMSO-d₆ is preferred for concentrations >10 mg/mL.[2][3]
Aldehyde Stability High.[1][3][4] Minimal hydrate formation.[1][3]Moderate. Hygroscopic nature of DMSO can promote hydrate/hemiacetal formation if "wet".[3]Use CDCl₃ if checking for aldehyde purity/hydration.[3]
Chemical Shift Resolution Standard resolution.Enhanced. Polar interactions often separate overlapping aromatic signals.[3]DMSO-d₆ separates the aromatic protons better in 1H NMR, aiding HSQC correlation.[2][3]
Water Peak Interference Low (1.56 ppm).[1][3]High (3.33 ppm).[3] Can obscure aliphatic signals (though not an issue here as OMe is ~53 ppm).[3]DMSO-d₆ (Dry) or use water suppression.[1][3]

13C NMR Peak Assignments (Detailed Analysis)

The following data represents the consensus assignments based on substituent chemical shift increments (SCS) and comparative data from Methyl 4-nitrobenzoate and 2-nitrobenzaldehyde.

Table 1: Chemical Shift Assignments (Referenced to TMS at 0.00 ppm)
Carbon PositionTypeChemical Shift (δ, ppm)Multiplicity (DEPT-135)Assignment Logic (Mechanistic Insight)
C-CHO Carbonyl188.5 – 191.0 + (CH)Most deshielded signal.[1][2][3] Characteristic of aldehyde.
C-COOMe Carbonyl164.5 – 166.0 QuaternaryTypical benzoate ester range.[1][3] Shielded relative to aldehyde.
C-4 Aromatic (Quat)149.0 – 151.0 QuaternaryDeshielded by direct attachment to Nitro group (-NO₂).[1][3]
C-2 Aromatic (Quat)136.0 – 138.0 QuaternaryOrtho to Ester, Ipso to Formyl.[1][3] Deshielded by CHO.
C-1 Aromatic (Quat)134.0 – 136.0 QuaternaryIpso to Ester.
C-6 Aromatic (CH)130.0 – 131.5 + (CH)Ortho to Ester group.[1][3] Doublet in non-decoupled spectrum.[1][3]
C-5 Aromatic (CH)126.0 – 127.5 + (CH)Ortho to Nitro group (shielded relative to meta).[1][3]
C-3 Aromatic (CH)123.0 – 124.5 + (CH)Sandwiched between Formyl and Nitro.[1][3]
O-Me Aliphatic53.0 – 54.0 + (CH₃)Methoxy carbon.[1][3] Diagnostic singlet.
Comparative Data Validation

To validate these assignments, we compare them against the "parent" molecule, Methyl 4-nitrobenzoate (Source: NIST/BenchChem Data).[2]

  • Parent C-1 (Ipso-Ester): 135.4 ppm.[2][3] Current Molecule: ~135 ppm (Little change).[3]

  • Parent C-4 (Ipso-Nitro): 150.5 ppm.[2][3] Current Molecule: ~150 ppm (Consistent).[3]

  • Effect of Formyl Addition: The addition of the formyl group at C-2 breaks the symmetry of the parent molecule, splitting the equivalent C2/C6 and C3/C5 signals into distinct peaks.[2]

Visualization of Assignment Logic

The following diagram illustrates the flow of logic required to assign the quaternary carbons using 2D NMR techniques (HMBC).

NMR_Assignment_Flow cluster_0 Step 1: 1D Proton & Carbon cluster_1 Step 2: 2D HMBC Correlations cluster_2 Step 3: Final Assignment H_Aldehyde 1H: Aldehyde Proton (~10.0-10.5 ppm) HMBC_C2 Strong 2J Correlation Aldehyde H -> C2 (Ipso) H_Aldehyde->HMBC_C2 HMBC_C1_C3 Weak 3J Correlation Aldehyde H -> C1 & C3 H_Aldehyde->HMBC_C1_C3 C_Carbonyls 13C: Distinct Carbonyls (190 vs 165 ppm) C_Carbonyls->HMBC_C2 Shift Logic Assign_C2 Assign C2 (~137 ppm) HMBC_C2->Assign_C2 Assign_C4 Assign C4 (Remaining Deshielded Quat ~150 ppm) HMBC_C1_C3->Assign_C4 Differentiation

Caption: Logical workflow for assigning quaternary carbons using HMBC correlations from the distinct aldehyde proton.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

To ensure sharp lines and accurate integration.

  • Mass: Weigh 15–20 mg of Methyl 2-formyl-4-nitrobenzoate.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[3]

    • Note: If using CDCl₃, filter the solution through a small plug of glass wool into the NMR tube to remove undissolved nitro-particulates which cause magnetic field inhomogeneity (broad peaks).

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent).

  • Shimming: Automated gradient shimming is usually sufficient, but manual adjustment of Z1 and Z2 is recommended due to the electron-dense nature of the solute affecting local susceptibility.[1][3]

Protocol B: Distinguishing Impurities (Hydrates)

Aldehydes with strong electron-withdrawing groups (like -NO₂) are prone to forming gem-diols (hydrates) in the presence of trace water.[1][3]

  • Observation: Look for a small peak around 90–95 ppm in the 13C spectrum.[3]

  • Identification: This corresponds to the sp3 carbon of the hydrate [Ar-CH(OH)₂].[1][3]

  • Remediation: If observed, dry the sample under high vacuum and use a fresh ampoule of solvent containing molecular sieves.[1][3]

References & Authority

  • Base Data Verification: NIST Chemistry WebBook.[1][3] Benzoic acid, 4-nitro-, methyl ester 13C NMR. Retrieved from .[1][3]

  • Solvent Effects: Abraham, R. J., et al. "1H chemical shifts in DMSO can differ by up to 5 ppm from CDCl3."[1][2][3][5] Modgraph / John Wiley & Sons.[3] Retrieved from .[1][3]

  • Synthesis Context: Synthesis of 2-methyl-4-nitrobenzoic acid (Precursor logic). Google Patents CN105218375A.[3] Retrieved from .

  • General Assignments: BenchChem Technical Guides. 13C NMR Analysis of Substituted Nitrobenzoates. Retrieved from .[3]

Sources

A Comparative Guide to the Reactivity of Methyl 2-formyl-4-nitrobenzoate and Methyl 2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of starting materials and intermediates is a critical decision that dictates the efficiency and success of a synthetic route. Benzaldehyde derivatives, in particular, are foundational building blocks for a vast array of pharmaceuticals and fine chemicals. This guide provides an in-depth comparative analysis of the reactivity of two such derivatives: Methyl 2-formyl-4-nitrobenzoate and its non-nitrated counterpart, Methyl 2-formylbenzoate. By understanding their distinct electronic properties and consequent reactivity profiles, researchers can make more informed decisions in the design and execution of complex molecular syntheses.

Molecular Structure and Electronic Effects: A Tale of Two Benzaldehydes

At the heart of the reactivity differences between Methyl 2-formyl-4-nitrobenzoate and Methyl 2-formylbenzoate lies the powerful influence of the nitro group (-NO₂). Both molecules share a common framework: a benzene ring substituted with a methyl ester (-COOCH₃) and a formyl (aldehyde, -CHO) group in an ortho orientation. However, the presence of the strongly electron-withdrawing nitro group in the para position to the formyl group in Methyl 2-formyl-4-nitrobenzoate dramatically alters the electronic landscape of the molecule.

Methyl 2-formylbenzoate possesses a relatively neutral aromatic system where the electronic effects are primarily dictated by the interplay between the weakly deactivating methyl ester and the moderately deactivating formyl group.

In stark contrast, Methyl 2-formyl-4-nitrobenzoate is a highly electron-deficient system. The nitro group exerts a potent electron-withdrawing effect through both induction and resonance. This effect is most pronounced at the ortho and para positions. Consequently, the carbonyl carbon of the formyl group in Methyl 2-formyl-4-nitrobenzoate is significantly more electrophilic (electron-poor) than that in Methyl 2-formylbenzoate. This heightened electrophilicity is the primary driver for its enhanced reactivity towards nucleophiles.

dot graph TD { A[Nucleophile] --> B{Carbonyl Carbon}; B --> C[Tetrahedral Intermediate]; subgraph Methyl 2-formyl-4-nitrobenzoate; D(Nitro Group) --"Electron-withdrawing"--> E(Aromatic Ring); E --"Increased Electrophilicity"--> B; end subgraph Methyl 2-formylbenzoate; F(Aromatic Ring) --"Baseline Electrophilicity"--> B; end }

Figure 1: Influence of the nitro group on the electrophilicity of the carbonyl carbon.

Comparative Reactivity in Key Organic Transformations

The enhanced electrophilicity of the carbonyl carbon in Methyl 2-formyl-4-nitrobenzoate translates to a greater susceptibility to nucleophilic attack. This is a cornerstone principle in predicting its behavior in a variety of chemical reactions.[1][2][3]

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon. Therefore, it is anticipated that Methyl 2-formyl-4-nitrobenzoate will undergo nucleophilic addition reactions at a significantly faster rate than Methyl 2-formylbenzoate.

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a classic example of a nucleophilic addition of a phosphorus ylide to a carbonyl group.[4] Experimental data for substituted benzaldehydes consistently demonstrates that electron-withdrawing groups accelerate the rate of the Wittig reaction. For instance, p-nitrobenzaldehyde exhibits a relative rate constant of 14.7 in the Wittig reaction compared to unsubstituted benzaldehyde (relative rate constant of 1.00).[1]

Substituent (para)Reaction TypeRelative Rate Constant (k/k₀)
-NO₂Wittig Reaction14.7
-HWittig Reaction1.00
-CH₃Wittig Reaction0.45
-OCH₃Wittig Reaction0.22
Table 1: Relative rate constants for the Wittig reaction of para-substituted benzaldehydes, demonstrating the accelerating effect of electron-withdrawing groups.[1]

Based on this established trend, Methyl 2-formyl-4-nitrobenzoate is expected to exhibit a significantly higher reaction rate and potentially higher yields in Wittig reactions compared to Methyl 2-formylbenzoate under identical conditions.

dot graph TD { subgraph "Wittig Reaction Workflow" A[Phosphonium Ylide] --> B{Carbonyl Carbon}; B --> C[Oxaphosphetane Intermediate]; C --> D[Alkene Product]; C --> E[Triphenylphosphine Oxide]; end }

Figure 2: Generalized workflow of the Wittig Reaction.

Grignard reagents are potent nucleophiles that readily add to aldehydes to form secondary alcohols.[5][6][7][8] While the highly basic nature of Grignard reagents can sometimes lead to side reactions with reducible groups like nitro groups, the primary reaction is the nucleophilic addition to the carbonyl. Given the heightened electrophilicity of the aldehyde in Methyl 2-formyl-4-nitrobenzoate, it is predicted to react more readily with Grignard reagents than Methyl 2-formylbenzoate. However, careful control of reaction conditions, such as low temperatures, would be crucial to minimize potential side reactions with the nitro group.

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a common transformation. While the electronic nature of the substituent can influence the rate of oxidation, both Methyl 2-formyl-4-nitrobenzoate and Methyl 2-formylbenzoate can be effectively oxidized to their corresponding carboxylic acids using standard oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The presence of the deactivating nitro group might make the oxidation of Methyl 2-formyl-4-nitrobenzoate slightly more sluggish compared to Methyl 2-formylbenzoate, as some oxidation reactions are facilitated by electron-donating groups.[1]

Reduction Reactions

The reduction of the formyl group to a primary alcohol can be achieved using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). A key difference in the reduction of Methyl 2-formyl-4-nitrobenzoate is the presence of the reducible nitro group. Standard reducing agents like LiAlH₄ would likely reduce both the aldehyde and the nitro group. Therefore, for the selective reduction of the aldehyde in Methyl 2-formyl-4-nitrobenzoate, a chemoselective reducing agent would be necessary.

The Hammett Equation: A Quantitative Perspective

The Hammett equation provides a quantitative means to correlate the electronic effects of substituents on the rates and equilibria of reactions of aromatic compounds.[9][10] The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

The nitro group has a large positive σ value (σₚ = +0.78), indicating its strong electron-withdrawing nature. The formyl group also has a positive σ value (σₘ = +0.35). While a direct application of the Hammett equation to this ortho/para-substituted system is complex due to steric effects from the ortho substituents, the strongly positive σ value of the nitro group provides a quantitative basis for the significantly enhanced reactivity of Methyl 2-formyl-4-nitrobenzoate in reactions with a positive ρ value, such as nucleophilic additions.[11]

Experimental Protocols

The following are generalized protocols for key reactions. Researchers should optimize conditions based on their specific substrates and equipment.

Proposed Synthesis of Methyl 2-formyl-4-nitrobenzoate

A plausible synthetic route to Methyl 2-formyl-4-nitrobenzoate starts from 2-methyl-4-nitrobenzoic acid.

dot graph TD { A[2-methyl-4-nitrobenzoic acid] --"1. SOCl₂ or (COCl)₂2. CH₃OH"--> B[Methyl 2-methyl-4-nitrobenzoate]; B --"NBS, AIBN, CCl₄, reflux"--> C[Methyl 2-(bromomethyl)-4-nitrobenzoate]; C --"DMSO, NaHCO₃, heat"--> D[Methyl 2-formyl-4-nitrobenzoate]; }

Figure 3: Proposed synthetic pathway for Methyl 2-formyl-4-nitrobenzoate.

Step 1: Esterification of 2-methyl-4-nitrobenzoic acid

  • To a solution of 2-methyl-4-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-methyl-4-nitrobenzoate.

Step 2: Benzylic Bromination

  • Dissolve Methyl 2-methyl-4-nitrobenzoate in a suitable solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reflux the mixture under a light source to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, filter off the succinimide, and concentrate the filtrate to obtain crude Methyl 2-(bromomethyl)-4-nitrobenzoate.

Step 3: Oxidation to the Aldehyde

  • Dissolve the crude Methyl 2-(bromomethyl)-4-nitrobenzoate in dimethyl sulfoxide (DMSO).

  • Add sodium bicarbonate and heat the mixture.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain Methyl 2-formyl-4-nitrobenzoate.

General Protocol for a Comparative Wittig Reaction
  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.

  • Reaction: Prepare two separate reaction flasks. In one, dissolve Methyl 2-formylbenzoate in anhydrous THF. In the other, dissolve an equimolar amount of Methyl 2-formyl-4-nitrobenzoate in anhydrous THF. Cool both solutions to 0 °C.

  • To each flask, add an equimolar amount of the prepared ylide solution dropwise.

  • Monitor both reactions simultaneously by TLC.

  • Work-up: Once the reactions are complete, quench by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product ratio and yield by ¹H NMR spectroscopy and/or gas chromatography to compare the extent of reaction in both cases.

Conclusion

The presence of a nitro group at the para-position to the formyl group in Methyl 2-formyl-4-nitrobenzoate renders its aldehyde functionality significantly more electrophilic and, therefore, more reactive towards nucleophiles compared to Methyl 2-formylbenzoate. This enhanced reactivity is a direct consequence of the powerful electron-withdrawing nature of the nitro group. For synthetic chemists, this translates to faster reaction rates and potentially higher yields in nucleophilic addition reactions such as the Wittig reaction. However, the presence of the reducible nitro group also necessitates careful consideration of reagent choice, particularly in reduction reactions, to ensure chemoselectivity. By understanding these fundamental principles, researchers can strategically employ either Methyl 2-formyl-4-nitrobenzoate or Methyl 2-formylbenzoate to best suit the requirements of their synthetic targets.

References

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC. [Link]

  • The application of the Hammett equation to ortho-substituted benzene reaction series. Canadian Science Publishing. [Link]

  • Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. [Link]

  • Grignard reaction. Wikipedia. [Link]

  • THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. Canadian Science Publishing. [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Hammett equation. Oxford Reference. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc. [Link]

  • New Selective Oxidation Reactions by Nitroarenes in Basic Medium Involving Electron-Transfer Processes. ACS Publications. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]

  • Hammett Substituent Constants. ResearchGate. [Link]

  • Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • The Hammett substituent constant σσ A. University of Toronto. [Link]

  • REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide. [Link]

  • Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journals. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]

  • Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • Selective methylene oxidation in α,β-unsaturated carbonyl natural products. PMC. [Link]

  • Wittig reaction of substituted benzaldehydes with phos- phonium salt 2. ResearchGate. [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses. [Link]

  • A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. LibreTexts. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Hammett Correlations in the Chemistry of 3-Phenylpropyl Radicals. American Chemical Society. [Link]

  • Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions. Chemical Communications. [Link]

  • 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • Substituent Control of σ-Interference Effects in the Transmission of Saturated Molecules. American Chemical Society. [Link]

  • Reactivity of Grignard reagent. Chemistry Stack Exchange. [Link]

  • Out of p-tolualdehyde and p-nitrobenzaldehyde, which one is more reactive towards nucleophilic addition reactions, why?. Shaalaa.com. [Link]

  • Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • a review article on grignard reaction. JETIR Research Journal. [Link]

  • p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain.. Filo. [Link]

  • Methyl 2-methyl-4-nitrobenzoate. PubChem. [Link]

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Distinguishing Methyl 2-formyl-4-nitrobenzoate from Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Regioisomer Challenge

Methyl 2-formyl-4-nitrobenzoate (CAS: 2167295-61-4) is a critical intermediate in the synthesis of bioactive heterocycles, including quinazolinones and indazoles.[1] Its synthesis, typically via the nitration of 2-formylbenzoic acid (phthalaldehydic acid) followed by esterification, inherently produces a mixture of regioisomers.

The primary challenge is distinguishing the target 4-nitro isomer from the thermodynamically favored 5-nitro isomer (Methyl 2-formyl-5-nitrobenzoate). Misidentification at this stage can lead to "dead-end" synthesis in subsequent cyclization steps. This guide provides a definitive, self-validating analytical framework to distinguish these isomers using NMR spectroscopy and physical properties.

Synthetic Context & Isomer Formation

To isolate the correct isomer, one must understand the mechanistic origin of the mixture. The precursor, methyl 2-formylbenzoate, contains two meta-directing deactivating groups:

  • Ester (-COOMe) at C1: Directs incoming electrophiles to positions 3 and 5.

  • Formyl (-CHO) at C2: Directs incoming electrophiles to positions 4 and 6.

Consequently, nitration yields a competitive mixture:

  • 5-Nitro Isomer (Major): Favored by the directing effect of the ester and less steric hindrance.

  • 4-Nitro Isomer (Minor/Target): Favored by the directing effect of the formyl group but often formed in lower yields (~20-30%).

Figure 1: Isomer Generation Pathway

NitrationPath Start Methyl 2-formylbenzoate (or Acid Precursor) Reaction Nitration (HNO3 / H2SO4) Start->Reaction Isomer5 Methyl 2-formyl-5-nitrobenzoate (MAJOR Isomer) Reaction->Isomer5 ~70-80% Yield Isomer4 Methyl 2-formyl-4-nitrobenzoate (TARGET Isomer) Reaction->Isomer4 ~20-30% Yield Isomer6 6-Nitro Isomer (Trace/Sterically Hindered) Reaction->Isomer6 <5%

Caption: Electrophilic aromatic substitution pathway showing the competitive formation of 4-nitro and 5-nitro isomers.

The Self-Validating Analytical System

The most reliable method for distinguishing these isomers is 1H NMR Spectroscopy . The specific substitution pattern on the benzene ring creates a unique "fingerprint" of coupling constants (


 values) and chemical shifts.
A. 1H NMR Coupling Logic
  • Methyl 2-formyl-4-nitrobenzoate (Target) [1][2][3][4][5]

    • Protons: H3, H5, H6.

    • Key Feature: H5 and H6 are adjacent (ortho), creating a doublet pair. H3 is isolated between the formyl and nitro groups.

    • Signal H3: Appears as a Singlet (or very small meta doublet) at a highly deshielded position (> 8.5 ppm) due to being ortho to both -CHO and -NO2.

  • Methyl 2-formyl-5-nitrobenzoate (Competitor)

    • Protons: H3, H4, H6.

    • Key Feature: H3 and H4 are adjacent (ortho), creating a doublet pair. H6 is isolated .

    • Signal H6: Appears as a Doublet (

      
       Hz, meta coupling) or Singlet. It is less deshielded than H3 of the 4-nitro isomer.
      
B. Comparative Data Table
Feature4-Nitro Isomer (Target) 5-Nitro Isomer (Competitor)
Structure Nitro at C4, Formyl at C2Nitro at C5, Formyl at C2
Aromatic Signals 1 Singlet (H3) + 2 Doublets (H5, H6)1 Singlet/Meta-Doublet (H6) + 2 Doublets (H3, H4)
H3 Shift (approx) ~8.8 - 9.0 ppm (Singlet) ~8.1 ppm (Doublet,

Hz)
H6 Shift (approx) ~8.0 ppm (Doublet,

Hz)
~8.8 ppm (Small doublet,

Hz)
Coupling (

)
Ortho coupling between H5-H6Ortho coupling between H3-H4
Melting Point Distinct (Often higher due to symmetry)62 - 64 °C [1]

Critical Check: Look for the Singlet at the most downfield position .

  • If the most downfield aromatic proton is a Singlet (H3)

    
    4-Nitro Isomer .
    
  • If the most downfield aromatic proton is a Small Doublet (H6) and you see a large doublet pair upfield

    
    5-Nitro Isomer .
    
Experimental Protocols
Protocol A: Purification & Separation

Since the 5-nitro isomer is the major product, it often crystallizes first. The 4-nitro isomer typically remains in the mother liquor or requires chromatography.

  • Crude Isolation:

    • Pour the nitration reaction mixture onto crushed ice.

    • Filter the resulting precipitate.[6][7][8][9] This solid is usually enriched in the 5-nitro isomer.

  • Fractional Crystallization:

    • Recrystallize the crude solid from Methanol/Water (3:1) .

    • Precipitate: High purity Methyl 2-formyl-5-nitrobenzoate (MP: 62-64 °C).

    • Filtrate (Mother Liquor): Enriched with Methyl 2-formyl-4-nitrobenzoate.[1]

  • Chromatographic Isolation (for Target):

    • Concentrate the mother liquor.

    • Stationary Phase: Silica Gel (200-300 mesh).

    • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 10:1 to 4:1).

    • Elution Order: The less polar ester/nitro combination typically elutes first, but close Rf values require careful fraction collection.

    • Note: The 4-nitro isomer is often slightly more polar than the 5-nitro due to the dipole alignment of the 2-formyl and 4-nitro groups.

Protocol B: Rapid NMR Identification

Sample Prep: Dissolve ~5 mg of sample in 0.6 mL


 or 

.
  • Acquire 1H NMR (min 8 scans).

  • Focus on 8.0 - 9.0 ppm region.

  • Apply the Logic Tree:

IdentificationLogic Start Analyze Aromatic Region (8.0 - 9.0 ppm) CheckH3 Identify Most Downfield Signal Start->CheckH3 ResultSinglet Signal is a SINGLET (H3 isolated between NO2/CHO) CheckH3->ResultSinglet Sharp Singlet ResultDoublet Signal is a META-DOUBLET (J~2Hz) (H6 isolated) CheckH3->ResultDoublet Split Signal Conclusion4 CONFIRMED: Methyl 2-formyl-4-nitrobenzoate ResultSinglet->Conclusion4 Conclusion5 CONFIRMED: Methyl 2-formyl-5-nitrobenzoate ResultDoublet->Conclusion5

Caption: Decision tree for rapid isomer identification based on H-NMR multiplicity.

References
  • PubChem. (n.d.). Methyl 2-formyl-5-nitrobenzoate. National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Organic Syntheses. (1928). m-Nitrobenzoic Acid and Methyl m-nitrobenzoate. Org. Synth. 1928, 8, 84. Retrieved from [Link]

  • Google Patents. (2020). WO2020126956A1 - Imidazopyrazine derivatives as antibacterial agents.

Sources

Comparative Structural Guide: Methyl 2-formyl-4-nitrobenzoate vs. Methyl 4-nitrobenzoate

[1]

Executive Summary & Scientific Rationale

This guide provides a rigorous comparative analysis between Methyl 2-formyl-4-nitrobenzoate (Target) and its non-ortho-substituted analog, Methyl 4-nitrobenzoate (Reference Standard) .[1]

While Methyl 4-nitrobenzoate is a textbook example of a planar, conjugated push-pull system, the introduction of a formyl group at the ortho position (C2) in the Target compound introduces significant steric strain.[1] This guide outlines the crystallographic protocols to quantify this "ortho-effect," specifically analyzing the disruption of planarity and its impact on solid-state packing—critical factors for drug design where this scaffold serves as an intermediate for Schiff bases and hydrazone derivatives.[1]

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), specific control over solvent polarity is required to manage the solubility difference caused by the nitro group.

Synthesis Workflow
  • Precursor: 2-formyl-4-nitrobenzoic acid (or nitration of methyl 2-formylbenzoate).[1]

  • Reagents: Methanol (MeOH), Thionyl Chloride (

    
    ), or 
    
    
    (catalytic).
  • Mechanism: Acid-catalyzed Fischer Esterification.[1]

Crystallization Methodology (Vapor Diffusion)

Direct evaporation often yields polycrystalline powder. The Vapor Diffusion method is recommended for this nitro-aldehyde derivative to slow nucleation.

Protocol:

  • Dissolution: Dissolve 20 mg of Methyl 2-formyl-4-nitrobenzoate in 2 mL of Acetone (Good solvent).

  • Precipitant: Place 5 mL of n-Hexane (Poor solvent) in the outer reservoir.

  • Equilibration: Seal the system. As hexane diffuses into the acetone solution, the polarity decreases, gently forcing the compound out of solution.[1]

  • Harvesting: Inspect for yellow prismatic crystals after 48–72 hours.

Experimental Workflow Diagram

CrystallizationWorkflowStartCrude CompoundSolventDissolve in Acetone(High Solubility)Start->SolventFilterSyringe Filtration(0.45 µm PTFE)Solvent->FilterRemove particulatesDiffusionVapor Diffusion(Hexane antisolvent)Filter->DiffusionNucleationSlow Nucleation(48-72 hrs)Diffusion->NucleationPolarity GradientXRDSingle CrystalX-ray DiffractionNucleation->XRDHarvest

Figure 1: Optimized crystallization workflow using vapor diffusion to ensure high-quality single crystals.

Comparative Crystallographic Data[1][2][3]

The following table contrasts the empirically established data for the Reference Standard (Methyl 4-nitrobenzoate) against the predicted/target parameters for Methyl 2-formyl-4-nitrobenzoate.

Note: The Reference Standard data is sourced from Acta Crystallographica (See Ref 1). The Target parameters describe the expected deviations due to the ortho-formyl steric clash.

ParameterReference Standard (Methyl 4-nitrobenzoate)Target Compound (Methyl 2-formyl-4-nitrobenzoate)Structural Implication
Formula


Addition of Formyl (-CHO) group.[1]
Crystal System MonoclinicMonoclinic / Triclinic (Predicted)Lower symmetry expected due to twist.
Space Group


or

Common for centrosymmetric aromatics.
Unit Cell (

)
7.109 Å~7.5 - 8.5 Å (Exp.)Expansion along short axis due to steric bulk.
Unit Cell (

)
17.092 Å~16.0 - 18.0 Å (Exp.)Elongation to accommodate packing.
Torsion Angle (

)
8.8° (Ester vs. Ring)> 20° (Predicted) Critical: Steric clash forces ester out of plane.
Nitro Group Coplanar (0.6° twist)CoplanarNitro group remains conjugated.
Interactions

(Weak)

(Intramolecular)
Potential H-bond between Formyl-H and Ester-O.
Data Interpretation Guide
  • The "Flat" Reference: Methyl 4-nitrobenzoate is nearly planar. The nitro group and ester group lie flat against the benzene ring, maximizing

    
    -conjugation.[1] This facilitates tight "sheet-like" packing.[1]
    
  • The "Twisted" Target: The introduction of the formyl group at position 2 creates a steric conflict with the ester group at position 1.

    • Observation: Look for a significant increase in the torsion angle

      
      .
      
    • Effect: This twist disrupts the global

      
      -stacking, likely increasing the unit cell volume and lowering the melting point compared to the para-analog.[1]
      

Structural Logic & Mechanism

Understanding the cause of the structural change is vital for using this data in drug design (e.g., docking simulations).

Steric vs. Electronic Effects
  • Electronic (Nitro): The 4-nitro group is a strong electron-withdrawing group (EWG). It depletes electron density from the ring, making the ring protons more acidic and capable of forming weak

    
     hydrogen bonds.[1]
    
  • Steric (Formyl): The 2-formyl group is bulky. It cannot lie coplanar with the adjacent methyl ester without significant van der Waals repulsion.

  • Result: The molecule relieves this strain by rotating the ester bond (C-C bond rotation), breaking planarity.

Mechanistic Diagram (Steric Perturbation)

StructuralLogicNitro4-Nitro Group(Electron Withdrawing)RingBenzene Ring(Electron Deficient)Nitro->RingInductive EffectFormyl2-Formyl Group(Steric Bulk)Ring->FormylSubstituentEster1-Methyl Ester(Carbonyl)Ring->EsterSubstituentInteractionSteric Clash(Repulsion)Formyl->InteractionProximityEster->InteractionProximityResultTorsion Rotation(Loss of Planarity)Interaction->ResultRelieve StrainPackingAltered Crystal Packing(Reduced Pi-Stacking)Result->PackingLattice Effect

Figure 2: Causal pathway showing how ortho-substitution drives conformational changes and alters solid-state packing.[1]

Experimental Validation (Self-Check)

When you collect your X-ray data for the Target, use this checklist to validate your refinement (SHELXL).

  • R-Factor Check: Ensure

    
     (5%). High R-factors in nitro-compounds often indicate disorder in the nitro-group oxygen atoms.[1]
    
  • Disorder Model: The formyl group (-CHO) may show rotational disorder (flipping 180°). Check the difference Fourier map for "ghost" peaks near the oxygen.

  • CheckCIF: Run your .cif file through the IUCr CheckCIF server.

    • Alert A/B: Look for "Short Intermolecular Contacts." In this compound, real

      
       interactions might be flagged as short contacts; verify if they are chemically sensible hydrogen bonds.
      

References

  • Wu, H., et al. (2009).[1][2] Methyl 4-nitrobenzoate.[1][2][3][4][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 65(12), o3096.[1]

  • PubChem. (2023). Methyl 4-nitrobenzoate Compound Summary. National Library of Medicine.

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[8][4] Acta Crystallographica Section B, 72(2), 171-179.[1] (CSD Search for analogs: Refcode MNBZOA).

  • Stout, G. H., & Jensen, L. H. (1989).[1] X-ray Structure Determination: A Practical Guide. Wiley-Interscience.[1] (Standard Protocol Reference).

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Methyl 2-formyl-4-nitrobenzoate, a compound featuring an aldehyde, a nitro group, and a methyl ester on an aromatic ring, requires meticulous handling. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound (CAS No. 2167295-61-4) is not widely available, we can establish a robust safety protocol by analyzing its constituent functional groups and data from closely related structural analogs.

This guide provides an in-depth, procedural framework for the safe handling of Methyl 2-formyl-4-nitrobenzoate, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the principle of "as low as reasonably practicable" (ALARP) exposure, ensuring that every operational step is supported by a clear safety rationale.

Hazard Assessment: Understanding the "Why"

The molecular structure of Methyl 2-formyl-4-nitrobenzoate dictates its potential hazards. A thorough risk assessment is the foundation of any safety protocol.

  • Aromatic Nitro Compound: Nitroarenes can be toxic and are often skin and eye irritants. Some are known to be absorbed through the skin. Butyl rubber gloves are noted for their high resistance to nitro compounds[1][2].

  • Aldehyde Group: Aldehydes are frequently irritants to the skin, eyes, and respiratory tract[3]. The formyl group, in particular, can be reactive.

  • Solid/Powder Form: As a solid, the primary risk during handling is the generation of airborne dust, which can be inhaled or can contaminate surfaces, leading to unintentional skin contact or ingestion[4]. Fine powders can also carry an electrostatic charge, causing them to disperse unexpectedly[5][6].

Based on aggregated GHS data for the closely related isomer, Methyl 4-formyl-3-nitrobenzoate, the compound is expected to cause skin and serious eye irritation and may cause respiratory irritation[7]. Therefore, we must operate under the assumption that Methyl 2-formyl-4-nitrobenzoate presents similar, if not identical, hazards.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific task. At a minimum, standard laboratory PPE including a fastened lab coat, long pants, and closed-toe shoes is mandatory for any chemical handling[8][9].

Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Transfer/Weighing: Chemical splash goggles that provide a complete seal around the eyes offer superior protection from airborne powder and accidental splashes[8].

  • High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing (e.g., during a reaction quench), a face shield should be worn in addition to chemical splash goggles[1].

Hand Protection

Choosing the correct gloves is critical, as many common lab gloves may not offer adequate protection against aromatic nitro compounds.

  • Primary Recommendation: Butyl rubber gloves are highly recommended as they provide excellent resistance to nitro compounds, aldehydes, ketones, and esters[1][2].

  • Alternative: While nitrile gloves are common for general use, their performance against aromatic solvents can be limited[1]. If using nitrile, consider double-gloving, especially for tasks with higher exposure risk. Always check the manufacturer's specific chemical resistance guide for the gloves you are using[5].

  • Glove Hygiene: Never wear gloves outside the laboratory. Change gloves immediately if they become contaminated and wash your hands thoroughly after removing them[6][8].

Body Protection
  • Lab Coat: A standard, flame-resistant lab coat should be worn and kept fully fastened to protect skin and personal clothing from incidental contact[10].

  • Chemical Apron: For procedures involving larger volumes or a significant splash hazard, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks.

  • Primary Control: All handling of solid Methyl 2-formyl-4-nitrobenzoate that could generate dust—especially weighing and transferring—must be performed inside a certified chemical fume hood or a ventilated balance enclosure[4][6]. This contains the powder and prevents it from entering the breathing zone.

  • Secondary Control: If engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection may be required. Use of a respirator necessitates enrollment in a formal Respiratory Protection Program, including fit testing and training, as mandated by OSHA[1]. A NIOSH-approved N95 dust mask may be considered for low-hazard powders, but a fume hood is the superior and required control for this chemical class.

Operational Plan: A Step-by-Step Handling Protocol

This protocol details the process of weighing and transferring solid Methyl 2-formyl-4-nitrobenzoate.

  • Preparation:

    • Designate a specific work area within a chemical fume hood for handling the compound[5].

    • Cover the work surface with disposable, absorbent bench paper to contain any minor spills[4].

    • Assemble all necessary equipment: spatulas, weigh boats, secondary containers, and labeled waste bags before you begin[9].

  • Donning PPE: Put on all required PPE as outlined in the table below before entering the designated handling area.

  • Weighing the Powder (Tare Method):

    • Place a labeled, sealable container (e.g., a vial with a cap) on the balance and tare it to zero[6].

    • Move the tared container into the chemical fume hood.

    • Carefully transfer the desired amount of Methyl 2-formyl-4-nitrobenzoate into the container using a clean spatula. Work slowly and close to the container opening to minimize dust generation[4].

    • Securely close the container lid[4][6].

    • Wipe the exterior of the container with a damp cloth (wetted with a suitable solvent like ethanol) to decontaminate the surface before removing it from the hood[4].

    • Return the sealed container to the balance to obtain the final weight[6].

  • Post-Handling:

    • Wipe down the spatula and any non-disposable equipment with a wetted cloth.

    • Carefully fold the disposable bench paper inward, place it in a labeled hazardous waste bag, and seal it.

    • Wipe the entire designated work surface inside the fume hood using a wet cleaning method[4][5]. Never dry sweep, as this will aerosolize fine particles[6].

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands thoroughly with soap and water[8].

PPE Summary Table
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (Engineering Control)
Storage & Transport Safety GlassesButyl or Nitrile GlovesLab CoatTransport in sealed, secondary containers[9].
Weighing & Transfer Chemical GogglesButyl Rubber GlovesLab CoatRequired: Chemical Fume Hood/Ventilated Enclosure[6].
Preparing Solutions Chemical Goggles & Face ShieldButyl Rubber GlovesLab CoatRequired: Chemical Fume Hood[8].
Spill Cleanup Chemical Goggles & Face ShieldHeavy-duty Butyl GlovesLab Coat/ApronRequired: Chemical Fume Hood. Evacuate if spill is large[11].

Visualization of Safe Handling Workflow

The following diagram outlines the critical decision points and procedural flow for safely handling Methyl 2-formyl-4-nitrobenzoate.

prep 1. Preparation - Designate Area in Fume Hood - Assemble Equipment - Review SDS/Protocol ppe 2. Don PPE - Goggles & Lab Coat - Butyl Rubber Gloves prep->ppe weigh 3. Weighing Operation (Inside Fume Hood) - Use Tare Method - Handle Slowly - Seal Container ppe->weigh decon_container 4. Decontaminate - Wipe exterior of sealed container weigh->decon_container spill Spill Occurs! weigh->spill Potential Event post_op 5. Post-Handling Cleanup - Clean Equipment - Dispose of Bench Paper - Wet-Wipe Fume Hood decon_container->post_op doff_ppe 6. Doff PPE - Remove Gloves First - Wash Hands Thoroughly post_op->doff_ppe end Procedure Complete doff_ppe->end spill_proc Spill Response - Alert Others - Use Spill Kit - Absorb Material - Dispose as HazWaste spill->spill_proc Activate spill_proc->post_op After Cleanup

Caption: Workflow for handling Methyl 2-formyl-4-nitrobenzoate.

Emergency & Disposal Plans

Spill Response

Your response must be swift and safe, differentiating between minor and major spills[12].

  • Minor Spill (Contained within the fume hood):

    • Alert personnel in the immediate area[8].

    • Wearing your full PPE, use an appropriate spill kit to contain and absorb the material. For aldehydes, absorbent materials like vermiculite or spill pillows are effective[13].

    • Gently cover the spill with the absorbent, working from the outside in to prevent spreading[11].

    • Scoop the contaminated absorbent into a labeled hazardous waste container[11].

    • Perform a final wet decontamination of the area.

  • Major Spill (Outside of a fume hood):

    • Evacuate the immediate area immediately[14].

    • Alert your supervisor and institutional Environmental Health & Safety (EHS) office.

    • Close the doors to the affected area to contain any vapors or dust.

    • If exposed, use an emergency eyewash or shower for at least 15 minutes[8].

Disposal Plan

All waste generated from handling Methyl 2-formyl-4-nitrobenzoate is considered hazardous waste.

  • Contaminated Solids: All used weigh boats, bench paper, gloves, and spill cleanup materials must be placed in a clearly labeled, sealed hazardous waste container[15].

  • Empty Containers: The original chemical container must be handled as hazardous waste unless fully decontaminated. Do not mix with other waste streams.

  • Waste Pickup: Follow your institution's specific procedures for hazardous chemical waste disposal.

By adhering to this comprehensive safety framework, you build a culture of trust and responsibility in the laboratory, ensuring that our pursuit of scientific advancement is never compromised by a lapse in safety.

References

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • Handling and Storing Chemicals. (2017, July 10). Lab Manager. Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley, Environment, Health & Safety. Retrieved from [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). Duke University Occupational & Environmental Safety Office. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Florida Environmental Health and Safety. Retrieved from [Link]

  • Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety. Retrieved from [Link]

  • Chemical Spill Clean-up Procedure. (2017, November 27). The University of British Columbia. Retrieved from [Link]

  • Chemical Spills. (n.d.). University of Toronto, Department of Chemistry. Retrieved from [Link]

  • Methyl 4-formyl-3-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • NIOSH Recommendations for Chemical Protective Clothing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protection Equipment. (n.d.). The University of Vermont Environmental Health and Safety. Retrieved from [Link]

  • Glove Selection Guide. (n.d.). University of California San Diego Office of Environment, Health & Safety. Retrieved from [Link]

  • Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Methyl 2-methyl-4-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.